Product packaging for Di-fluoro ethylene carbonate(Cat. No.:)

Di-fluoro ethylene carbonate

Cat. No.: B1495562
M. Wt: 126.06 g/mol
InChI Key: PMGNOQUKCGLETL-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Concepts in Fluorinated Carbonate Research

The investigation into organic carbonates as electrolyte solvents for electrochemical systems has been extensive over the last four decades. researchgate.net Initially, research focused on common non-fluorinated carbonates like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) due to their ability to form a passivating layer on electrode surfaces. researchgate.netgreencarcongress.com However, the push towards higher operating voltages revealed the limitations of these conventional solvents, primarily their susceptibility to oxidation at the cathode. greencarcongress.com

This challenge prompted researchers to explore fluorination as a strategy to improve electrochemical stability. The foundational concept rests on the high electronegativity of fluorine, which, when incorporated into a carbonate molecule, lowers the energy level of the highest occupied molecular orbital (HOMO). nih.gov This modification makes the molecule more resistant to oxidation, thus widening its electrochemical stability window. nih.gov The first fluorinated organic compound to be widely integrated into lithium-ion battery electrolytes was fluoroethylene carbonate (FEC), a monofluorinated derivative of ethylene carbonate. nih.govresearchgate.net FEC proved to be a pivotal additive, enhancing the stability of the solid electrolyte interphase (SEI)—a protective layer that forms on the anode—especially for silicon-based anodes which undergo large volume changes. nih.govresearchgate.net The success of FEC laid the groundwork for exploring carbonates with higher degrees of fluorination, guided by the principle that fine-tuning the number and position of fluorine atoms could optimize electrolyte performance for specific battery chemistries. nih.gov

Evolution of Di-fluoro Ethylene Carbonate in Advanced Electrochemical Systems Research

The evolution from monofluorinated to difluorinated carbonates was a natural progression aimed at further enhancing electrolyte properties. This compound (DFEC) emerged as a molecule of significant interest, proposed as a multifunctional additive to boost the stability of the electrolyte-electrode interphase in lithium metal batteries. nih.govacs.org Research has shown that DFEC can be a viable, and in some cases superior, alternative to FEC for high-voltage applications. nih.gov

The key advantage of DFEC lies in its ability to form a thin, smooth, and robust passivation layer on electrode surfaces. nih.gov This superior film-forming property is attributed to its unique decomposition pathway. Theoretical studies indicate that DFEC can undergo a double-defluorination process, generating additional lithium fluoride (B91410) (LiF) compared to FEC. rsc.org An LiF-rich SEI is known to be dense, electronically insulating, and an efficient conductor of Li-ions, which collectively prevents detrimental side reactions between the electrode and the electrolyte, particularly at high voltages. nih.govrsc.org Consequently, the use of DFEC as an additive has enabled impressive performance in high-voltage systems, such as Li||NCM811 full cells, which have shown high capacity retention rates after hundreds of cycles at voltages up to 4.5 V. nih.gov The development of DFEC underscores a shift from simply using fluorination for oxidative stability to strategically designing molecules that actively engineer a more effective and durable SEI layer.

Methodological Frameworks for Investigating this compound Phenomena

Understanding the complex behavior of DFEC within an electrochemical cell requires a diverse array of investigative techniques. These methodological frameworks can be broadly categorized into computational and experimental approaches.

Computational and Theoretical Methods:

Density Functional Theory (DFT): This quantum chemical method is crucial for investigating the fundamental properties of DFEC at the molecular level. Researchers use DFT to calculate thermodynamic and kinetic parameters, such as free energy (ΔG) and activation energy barriers (ΔG‡), which govern the reductive decomposition pathways of DFEC. rsc.org These calculations help predict the most likely reaction products, such as the formation of LiF and CO, and provide mechanistic insights that are difficult to observe experimentally. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the solvation structure of lithium ions in DFEC-containing electrolytes. These simulations reveal how DFEC molecules arrange themselves around Li+ ions, which influences ion transport and the desolvation process at the electrode interface. nih.gov

Experimental and Analytical Techniques:

Electrochemical Analysis: Techniques like cyclic voltammetry and linear sweep voltammetry are used to determine the electrochemical stability window of DFEC-based electrolytes. researchgate.net Long-term cycling tests in coin cells or pouch cells are performed to evaluate the practical impact of DFEC on battery performance metrics like capacity retention and coulombic efficiency. nih.govmdpi.com

Spectroscopy and Microscopy: To characterize the SEI layer formed from DFEC decomposition, researchers utilize a suite of advanced analytical tools. X-ray Photoelectron Spectroscopy (XPS) is used to identify the chemical composition of the SEI, confirming the presence of key species like LiF. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the SEI's morphology, revealing its thickness and uniformity. nih.govmdpi.com

The following table summarizes key investigative methods and their applications in DFEC research:

Methodological Framework Specific Technique Primary Application in DFEC Research Key Findings/Insights
Computational Chemistry Density Functional Theory (DFT)Investigating reductive decomposition pathways. rsc.orgDFEC can undergo double-defluorination to form additional LiF, enhancing SEI stability. rsc.org
Molecular Dynamics (MD)Analyzing Li+ solvation structure. nih.govDFEC's low binding energy with Li+ leads to an anion-rich solvation shell, facilitating ion transport. nih.gov
Electrochemical Analysis Cyclic VoltammetryMeasuring electrochemical stability and performance. mdpi.comDFEC additives can enable stable cycling at high voltages (e.g., up to 4.5 V). nih.gov
Surface Science X-ray Photoelectron Spectroscopy (XPS)Determining the chemical composition of the SEI. researchgate.netConfirms the formation of a LiF-rich SEI layer from DFEC decomposition. researchgate.net
Electron Microscopy (SEM/TEM)Visualizing the morphology and thickness of the SEI. mdpi.comDFEC helps create a thinner, denser, and more uniform SEI compared to non-fluorinated electrolytes. nih.gov

Interdisciplinary Research Paradigms Applied to this compound

The study of this compound is inherently interdisciplinary, drawing upon expertise from several scientific fields to bridge the gap from molecular design to practical application.

Organic and Fluorine Chemistry: At its core, the development of DFEC is a feat of chemical synthesis. Organic chemists design and execute multi-step synthetic routes to produce high-purity DFEC and other novel fluorinated carbonates. google.com This field is responsible for creating the very molecules that are the subject of investigation.

Computational Science: Theoretical and computational chemists provide the indispensable "why" behind the observed experimental results. rsc.org By modeling the molecule's electronic structure and simulating its interactions within the electrolyte, they can elucidate decomposition mechanisms and predict which fluorinated structures are most promising. rsc.org This predictive power helps guide experimental efforts, saving time and resources by focusing on the most viable candidates.

The synergy between these disciplines is crucial. Organic chemists synthesize the compounds, electrochemists test their performance, and computational scientists explain the underlying mechanisms, creating a feedback loop that accelerates the discovery and optimization of advanced electrolyte materials like DFEC.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F2O3 B1495562 Di-fluoro ethylene carbonate

Properties

IUPAC Name

carbonic acid;1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2.CH2O3/c3-1-2-4;2-1(3)4/h1-2H;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGNOQUKCGLETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Research of Di Fluoro Ethylene Carbonate

Advanced Synthetic Routes for Di-fluoro Ethylene (B1197577) Carbonate and Analogues

The synthesis of di-fluoro ethylene carbonate (DFEC) is a critical area of research, driven by its application as a high-performance electrolyte additive in lithium-ion batteries. Scientists have explored various synthetic pathways to produce DFEC and its analogues, focusing on efficiency, selectivity, and scalability. These methods primarily revolve around the fluorination of cyclic carbonate precursors, with significant research dedicated to the development of effective catalyst systems and understanding the underlying reaction mechanisms.

Fluorination Strategies for Cyclic Carbonate Precursors

The predominant strategy for synthesizing this compound involves the fluorination of a chlorinated precursor, typically dichloroethylene carbonate. This halogen exchange reaction, often referred to as the "Halex" process, is a cornerstone of organofluorine chemistry. In this method, chlorine atoms on the ethylene carbonate ring are substituted with fluorine atoms.

A common approach involves reacting dichloroethylene carbonate with a fluorinating agent. acs.org The choice of fluorinating agent is crucial and can range from simple alkali metal fluorides, such as potassium fluoride (B91410) (KF) or sodium fluoride (NaF), to more complex reagents. acs.orggoogle.com The reaction is typically carried out in an organic solvent at elevated temperatures. acs.org The selection of the solvent is also critical to the reaction's success, with polar aprotic solvents often being favored.

Another fluorination strategy employs elemental fluorine (F₂), which is a powerful and highly reactive fluorinating agent. However, the high reactivity of fluorine gas presents significant challenges in controlling the reaction and ensuring safety, often leading to the formation of multiple fluorinated byproducts. acs.org Consequently, methods utilizing milder and more selective fluorinating agents are generally preferred for laboratory and industrial-scale synthesis.

A more recent approach involves the use of triethylamine (B128534) trihydrofluoride as the fluorinating agent. This method offers the advantages of simpler process control, lower reaction temperatures, and reduced energy consumption, making it an environmentally friendlier option with a high atom utilization rate.

The table below summarizes various fluorination strategies for producing this compound from dichloroethylene carbonate.

Fluorinating Agent(s)Solvent(s)Temperature Range (°C)Key Features
Potassium Fluoride (KF), Sodium Fluoride (NaF), or a mixtureAcetonitrile (B52724), Succinonitrile, Adiponitrile, α-pyrrolidone, γ-butyrolactone40-100Utilizes a halogen exchange reaction with alkali metal fluorides. acs.orggoogle.com
Elemental Fluorine (F₂)Not specifiedNot specifiedHighly reactive, difficult to control, and can produce multiple byproducts. acs.org
Triethylamine trihydrofluorideNot specifiedRoom TemperatureMilder conditions, environmentally friendly, and high atom utilization.

Stereoselective Synthesis and Isomeric Control Studies

This compound can exist as different stereoisomers, primarily the cis and trans isomers of 4,5-difluoroethylene carbonate, as well as the 4,4-difluoroethylene carbonate isomer. The specific isomer can have a significant impact on its performance as an electrolyte additive. Consequently, controlling the stereochemistry of the final product is a key objective in its synthesis.

Research has shown that the stereochemistry of the this compound product can be directly controlled by the stereochemistry of the starting dichloroethylene carbonate precursor. acs.org Specifically, the use of trans-dichloroethylene carbonate as the reactant leads to the formation of trans-difluoroethylene carbonate, while starting with cis-dichloroethylene carbonate yields the cis-isomer of the product. acs.org This indicates that the fluorination reaction proceeds with retention of stereochemistry.

The ability to selectively synthesize either the cis or trans isomer by choosing the appropriate starting material is a significant advancement in the field, allowing for the investigation of the electrochemical properties of individual isomers and the optimization of electrolyte formulations for specific applications.

Catalyst Systems and Reaction Mechanism Research in this compound Synthesis

The efficiency and selectivity of the fluorination of dichloroethylene carbonate are greatly influenced by the catalyst system employed. Research in this area has focused on identifying catalysts that can accelerate the reaction rate, improve the yield, and operate under milder conditions.

Lewis acids have also been investigated as catalysts for this transformation. For instance, metal fluorides such as antimony trifluoride (SbF₃), antimony pentafluoride (SbF₅), and aluminum trifluoride (AlF₃) have been shown to be effective. These Lewis acidic metal catalysts can activate the C-Cl bond, making it more susceptible to nucleophilic attack by the fluoride ion, thereby enhancing the reaction rate and selectivity.

The proposed reaction mechanism for the synthesis of cyclic carbonates from epoxides and CO₂, a related reaction, often involves the activation of the epoxide ring by a Lewis or Brønsted acid, followed by nucleophilic attack. rsc.org While the synthesis of DFEC from dichloroethylene carbonate is a substitution reaction, the principles of activating the substrate are analogous. The catalyst, whether a phase-transfer catalyst or a Lewis acid, plays a crucial role in facilitating the nucleophilic attack of the fluoride ion on the carbon-chlorine bond.

The following table provides examples of catalyst systems used in the synthesis of this compound.

CatalystCatalyst TypeProposed Role
Tetra(diethylamino)phosphonium bromidePhase-Transfer CatalystFacilitates the transfer of fluoride ions to the organic phase. acs.org
Antimony Trifluoride (SbF₃)Lewis AcidActivates the C-Cl bond towards nucleophilic attack.
Antimony Pentafluoride (SbF₅)Lewis AcidActivates the C-Cl bond towards nucleophilic attack.
Aluminum Trifluoride (AlF₃)Lewis AcidActivates the C-Cl bond towards nucleophilic attack.

Purification and Purity Assessment Methodologies in Research Contexts

The production of research-grade this compound necessitates rigorous purification and purity assessment methods to ensure the absence of impurities that could adversely affect its performance, particularly in sensitive applications like lithium-ion batteries.

Chromatographic Separation Techniques for Research-Grade this compound

Chromatographic techniques are indispensable for both the purification and the purity assessment of this compound.

Preparative Gas Chromatography (Prep-GC) is a powerful technique for isolating and purifying volatile compounds. In this method, the crude DFEC mixture is vaporized and passed through a column with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary phase and their boiling points. By collecting the fractions corresponding to the desired DFEC isomer as they elute from the column, a high-purity product can be obtained. This technique is particularly useful for obtaining small quantities of highly pure material for research purposes. monash.eduresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) is another valuable tool for the purification of less volatile or thermally sensitive compounds. teledynelabs.comknauer.netshimadzu.comspringernature.com While DFEC is relatively volatile, preparative HPLC can be employed, particularly for the separation of isomers or the removal of non-volatile impurities. In this technique, the crude sample is dissolved in a suitable solvent and pumped through a column packed with a solid adsorbent (stationary phase). The separation is based on the differential partitioning of the components between the mobile phase and the stationary phase.

For routine purity assessment, Gas Chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is widely used. google.com This analytical technique allows for the rapid and accurate determination of the purity of a DFEC sample and the identification and quantification of any impurities. The retention time of the DFEC peak in the chromatogram serves as a qualitative identifier, while the peak area provides quantitative information about its concentration.

Spectroscopic Verification of Synthetic Purity and Structure

Spectroscopic methods are essential for confirming the chemical structure and assessing the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of DFEC.

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. For 4,5-difluoroethylene carbonate, the protons on the carbonate ring would exhibit characteristic signals, with their chemical shifts and coupling constants being sensitive to the stereochemistry (cis or trans).

¹³C NMR (Carbon-13 NMR) is used to identify the different carbon environments in the molecule. The carbonyl carbon of the carbonate group would have a distinct chemical shift, as would the two carbons bearing the fluorine atoms. hmdb.cahw.ac.uklibretexts.orgwisc.edu The chemical shifts of these carbons would also be influenced by the stereoisomerism.

¹⁹F NMR (Fluorine-19 NMR) is particularly informative for fluorinated compounds. It provides a direct probe of the fluorine atoms, and the chemical shifts and coupling constants can be used to confirm the presence of the C-F bonds and to distinguish between different isomers. researchgate.netmodgraph.co.uk

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the DFEC molecule. The spectrum of DFEC would be characterized by strong absorption bands corresponding to the C=O stretching of the carbonate group and the C-F stretching vibrations. researchgate.netresearchgate.netnih.gov The exact positions of these bands can be influenced by the molecular structure and can be used to differentiate between isomers.

The following table summarizes the key spectroscopic techniques and the information they provide for the characterization of this compound.

Spectroscopic TechniqueInformation Provided
¹H NMRInformation on the chemical environment and connectivity of protons.
¹³C NMRIdentification of different carbon atoms and their chemical environments. hmdb.cahw.ac.uklibretexts.orgwisc.edu
¹⁹F NMRDirect detection of fluorine atoms and information on their environment and coupling. researchgate.netmodgraph.co.uk
FTIR SpectroscopyIdentification of functional groups, such as C=O and C-F bonds. researchgate.netresearchgate.netnih.gov

By combining these chromatographic and spectroscopic techniques, researchers can ensure the synthesis of high-purity this compound with a well-defined structure, which is essential for its application in advanced materials and technologies.

Research into this compound Analogues and Structural Modifications

Research into analogues and structural modifications of this compound (DFEC) is a focused effort to develop superior electrolyte components, primarily for high-performance lithium-ion batteries. By systematically altering the molecular structure of the parent DFEC molecule, scientists aim to fine-tune its electrochemical properties to achieve enhanced stability, better ion conductivity, and more effective interphase formation on both anodes and cathodes.

Design Principles for Novel Fluorinated Cyclic Carbonates

The design of new fluorinated cyclic carbonates is guided by a set of core principles rooted in understanding how the degree and position of fluorine substitution influence the molecule's electrochemical behavior. The primary goal is to create compounds that exhibit high anodic stability and can form a robust solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI). anl.gov

A key principle is the utilization of fluorine's strong electron-withdrawing effect. osti.gov Introducing fluorine atoms into the carbonate structure increases the molecule's oxidation potential, making it more resistant to decomposition at high voltages. osti.govresearchgate.net This is a critical factor for developing electrolytes compatible with next-generation high-voltage cathodes. osti.gov Quantum chemical calculations and theoretical studies are instrumental in this design process, allowing researchers to predict the properties of novel molecules. acs.org These computational methods are used to evaluate how different fluorination patterns affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determine the molecule's resistance to oxidation and reduction. researchgate.netacs.orgsemanticscholar.org

Another fundamental design principle is the ability to form a stable, LiF-rich SEI. Fluorinated carbonates are known to decompose reductively on the anode surface to form lithium fluoride (LiF), a key component of a stable and effective SEI. acs.orgazom.com An ideal fluorinated carbonate is designed to be preferentially reduced over other electrolyte components, forming a thin, uniform, and ionically conductive passivation layer. acs.org This layer should effectively suppress the continuous decomposition of the electrolyte and prevent the growth of lithium dendrites, thereby improving battery safety and cycle life. azom.com

However, research also indicates that simply maximizing the fluorine content is not the optimal strategy. osti.gov The degree of fluorination must be rationally and finely tuned. osti.gov While higher fluorination enhances oxidative stability, it can also decrease the solvent's ability to dissolve lithium salts and may negatively impact ionic conductivity. Therefore, the design process involves a trade-off between achieving high voltage stability and maintaining favorable physical and transport properties in the electrolyte.

The table below summarizes key design considerations and their impact on the properties of fluorinated cyclic carbonates.

Design PrincipleTargeted Molecular FeatureDesired Outcome
Enhance Oxidative Stability Introduction of electron-withdrawing fluorine atomsIncreased oxidation potential; stability at high voltages. osti.gov
Promote SEI Formation Lower LUMO energy level for preferential reductionFormation of a stable, thin, LiF-rich SEI on the anode. acs.orgazom.com
Optimize Solvation Ability Controlled degree of fluorinationMaintained ability to dissolve lithium salts effectively. acs.org
Improve Ion Transport Balance fluorination to avoid high viscosityFast ion conduction for better rate performance. osti.gov

Investigation of Structure-Reactivity Relationships in Derivatized Compounds

The investigation of structure-reactivity relationships is crucial for understanding how specific molecular modifications in DFEC analogues translate into electrochemical performance. By comparing the behavior of systematically varied structures, researchers can deduce the functional role of different substituents and fluorination patterns.

Studies comparing fluorinated cyclic carbonates have shown a clear link between the number of fluorine atoms and the resulting battery performance. For example, electrolytes containing di-fluoroethylene carbonate (DFEC) have demonstrated superior cycling durability compared to those with mono-fluoroethylene carbonate (FEC). anl.govresearchgate.net Cells using DFEC as an additive or co-solvent exhibit higher capacity retention and improved stability, especially at high voltages. researchgate.netnih.gov This enhanced performance is attributed to the formation of a more robust and protective SEI, with a higher content of lithium fluoride, on the anode surface when DFEC is used. researchgate.net

The position of the fluorine atoms also plays a critical role. Theoretical studies have analyzed various isomers of DFEC, such as trans- and cis-difluoroethylene carbonates, revealing that even subtle changes in the molecular geometry can affect the electrochemical stability window. semanticscholar.org

The unique reduction chemistry of fluorinated carbonates is a cornerstone of their structure-reactivity profile. Unlike non-fluorinated ethylene carbonate, the one-electron reduction of FEC leads to a concerted C-O bond cleavage, defluorination, and decarboxylation. anl.gov This process generates radical species that can initiate polymerization, ultimately forming a highly cross-linked and potentially elastomeric SEI layer. anl.gov This distinct reaction pathway, dictated by the presence of the C-F bond, is responsible for the superior passivating properties of fluorinated additives.

The following table presents a comparative overview of the reactivity and performance effects of different fluorinated ethylene carbonate derivatives.

CompoundKey Structural FeatureObserved Reactivity & Performance Impact
Ethylene Carbonate (EC) Non-fluorinatedLower anodic stability compared to fluorinated analogues. anl.gov
Fluoroethylene Carbonate (FEC) Single fluorine atomForms a more stable SEI than EC; reduction involves defluorination and polymerization. anl.govresearchgate.net
Di-fluoroethylene Carbonate (DFEC) Two fluorine atomsForms a more vigorous and LiF-rich SEI than FEC, leading to superior cycling durability. anl.govresearchgate.net
PFPOEPi-1CF3 Fluorinated phospholane (B1222863) with -CF3 groupIncreased CEI thickness and cell impedance compared to the non-CF3 analogue. researchgate.netnih.gov

Electrochemical Reaction Mechanisms of Di Fluoro Ethylene Carbonate

Fundamental Electrochemical Reduction Pathways of Di-fluoro ethylene (B1197577) carbonate

The reductive decomposition of DFEC at the anode surface is a key process that contributes to the formation of a stable and effective SEI layer. This process is generally initiated at a higher reduction potential compared to non-fluorinated carbonate solvents like ethylene carbonate (EC).

The electrochemical reduction of Di-fluoro ethylene carbonate is initiated by electron transfer from the anode surface to the DFEC molecule. While the precise mechanisms for DFEC are not as extensively documented as those for fluoroethylene carbonate (FEC), computational studies and comparative analyses provide significant insights. The reduction can proceed through one- or two-electron transfer pathways, leading to the formation of various intermediate species.

Upon accepting an electron, a DFEC radical anion is formed. This species is highly reactive and can undergo further reactions. The presence of two fluorine atoms influences the electron distribution within the molecule, affecting its stability and subsequent decomposition routes. Quantum chemistry calculations have been employed to understand the initial steps of reduction for fluorinated carbonates. researchgate.net While specific radical species for DFEC have not been as exhaustively identified experimentally as for FEC, it is understood that the initial electron transfer is a critical step that dictates the subsequent chemical transformations. elyse-platform.academy

The primary intermediate species resulting from the initial electron transfer is the DFEC radical anion. This species is short-lived and rapidly decomposes. The identification of these transient intermediates is challenging and often relies on theoretical calculations and advanced spectroscopic techniques.

Following the initial electron transfer, the DFEC radical anion typically undergoes a ring-opening reaction. This is a common decomposition pathway for cyclic carbonate esters in electrochemical environments. The cleavage of the C-O bonds in the carbonate ring leads to the formation of linear radical species.

These open-ring intermediates can then participate in a variety of subsequent reactions, including polymerization. The polymerization of these species contributes to the formation of the organic components of the SEI. For fluorinated carbonates like DFEC, the resulting polymer matrix is believed to be a key factor in the improved mechanical and electrochemical stability of the SEI. researchgate.netnih.gov The presence of fluorine in the polymer backbone can enhance its properties. The ring-opening polymerization of DFEC is thought to contribute to a more stable and flexible SEI layer on the anode surface. researchgate.netnih.govresearchgate.net

The final products of these polymerization pathways include various polymeric and oligomeric species that, along with inorganic compounds like lithium fluoride (B91410) (LiF), constitute the SEI. The exact structure of the polymeric products derived from DFEC is a complex area of study.

The thermodynamics and kinetics of DFEC's reductive decomposition determine its effectiveness as an SEI-forming additive. The reduction of DFEC is thermodynamically favored at potentials higher than that of ethylene carbonate, ensuring its preferential decomposition.

Computational studies have provided valuable data on the energetics of these reactions. For instance, in the context of sodium-ion batteries, the activation energy for the reductive decomposition of Na+ coordinated DFEC has been calculated and compared to that of FEC and propylene (B89431) carbonate (PC). These studies suggest that the kinetics of decomposition are significantly influenced by the degree of fluorination.

Activation Energy Barriers for the Reductive Decomposition of Na+ Coordinated Carbonates
CompoundActivation Energy in Gas Phase (kcal mol⁻¹)Activation Energy in Solution Phase (PC solvent) (kcal mol⁻¹)
Na⁺–PC11.6969.993
Na⁺–FEC7.0506.594
Na⁺–DFEC15.12514.012

These findings indicate that under these specific computational conditions, DFEC has a higher activation barrier for reduction compared to FEC and PC, suggesting slower decomposition kinetics. This could imply that while DFEC is thermodynamically inclined to be reduced, the rate of this reduction may be more moderate, potentially leading to a more controlled and uniform SEI formation.

This compound is known to be reduced preferentially on the anode surface compared to non-fluorinated carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC). This preferential reduction is attributed to the lower Lowest Unoccupied Molecular Orbital (LUMO) energy of DFEC, which is a common feature of fluorinated carbonates. acs.orgacs.orglbl.gov

The electron-withdrawing effect of the two fluorine atoms lowers the energy of the LUMO, making the molecule more susceptible to accepting electrons from the anode. This ensures that DFEC decomposes before the bulk electrolyte solvents, forming a protective SEI layer that prevents the continuous reduction of other electrolyte components. This selective decomposition is crucial for the formation of a stable and effective SEI, which ultimately enhances the cycle life and performance of the battery. mdpi.com The decomposition of DFEC starting at a higher potential than other solvents is a key aspect of its functionality as an additive. acs.org

Electrochemical Oxidation Mechanisms of this compound

The anodic stability of DFEC is a key attribute for its use in high-voltage lithium-ion batteries. chemicalbook.com While the specific oxidative decomposition pathways of DFEC are not as extensively detailed in the literature as its reductive pathways, it is generally considered to be more resistant to oxidation than its non-fluorinated counterparts. researchgate.net The presence of fluorine atoms tends to increase the oxidative stability of organic molecules.

Computational studies on the oxidation of fluoroethylene carbonate (FEC) suggest that the initial step is the loss of an electron to form a radical cation. researchgate.netresearchgate.net This radical cation can then undergo further decomposition through various pathways, including decarboxylation and the formation of smaller radical species and aldehydes. researchgate.net It is plausible that DFEC follows similar oxidative decomposition routes.

Radical Cation Formation and Subsequent Reaction Routes

At the high-voltage cathode surface, this compound (DFEC) is believed to undergo oxidation, a process initiated by the transfer of an electron to the electrode to form a radical cation (DFEC•+). researchgate.net This electrochemical process is a critical first step in the formation of a protective film on the cathode. While direct experimental observation of these transient species is challenging, computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the subsequent reaction pathways, often drawing parallels with the closely studied compound, Fluoroethylene Carbonate (FEC). researchgate.netresearchgate.net

The oxidation chemistry of fluorinated carbonates like DFEC is thought to be generally similar to that of other carbonate-based electrolytes. anl.gov Once the DFEC•+ radical cation is formed, it is highly reactive and can undergo several decomposition reactions. Theoretical calculations for the analogous FEC molecule suggest that the most probable decomposition route for the radical cation involves the breaking of the carbonate ring structure. researchgate.net This fragmentation is proposed to yield smaller, stable molecules like carbon dioxide (CO₂) alongside other reactive radical species. researchgate.net

The primary proposed reaction pathways for the DFEC radical cation include:

Decarboxylation: The loss of a CO₂ molecule is a common decomposition pathway for carbonate radical cations. researchgate.net

Ring Opening: The five-membered ring of the DFEC molecule opens, leading to the formation of various linear radical species.

Polymerization: The radical species generated from the decomposition can initiate polymerization reactions, contributing to the formation of a polymeric layer on the cathode surface.

These subsequent reactions are crucial as they generate the constituent components of the Cathode Electrolyte Interphase (CEI), which dictates the stability and performance of the battery under high-voltage conditions.

Stability Mechanisms under High-Voltage Conditions

The enhanced stability of lithium-ion batteries operating at high voltages with this compound as an additive is primarily attributed to the formation of a stable and effective Cathode Electrolyte Interphase (CEI). acs.orgresearchgate.net This protective layer is formed from the decomposition products generated following the oxidation of DFEC at the cathode surface, as described in the preceding section.

The key mechanisms contributing to this stability are:

Formation of a Robust, LiF-Rich CEI: The decomposition of DFEC releases fluoride ions, which react to form Lithium Fluoride (LiF). researchgate.netresearchgate.net The resulting CEI is dense, uniform, and rich in inorganic components like LiF, which is an excellent electronic insulator but allows for Li⁺ ion transport. researchgate.net This robust layer physically separates the reactive cathode surface from the bulk electrolyte, effectively suppressing continuous electrolyte decomposition and transition metal dissolution from the cathode material. researchgate.net

Anion-Rich Solvation Structure: DFEC exhibits a lower binding energy with lithium ions (Li⁺) compared to non-fluorinated carbonates. researchgate.net This characteristic promotes the formation of an anion-rich Li⁺ solvation sheath. This structure facilitates more efficient Li⁺ intercalation and deintercalation at the electrode, reducing interfacial resistance and improving kinetics. researchgate.net

Passivation against Side Reactions: The protective film generated by DFEC is thin, smooth, and robust, efficiently preventing detrimental side reactions between the electrolyte and the highly oxidative cathode surface at high potentials. acs.org This passivation is critical for achieving long cycle life and high Coulombic efficiency.

The practical benefits of using DFEC in high-voltage applications have been demonstrated in various studies. For instance, its inclusion as an electrolyte component has shown significant improvements in capacity retention and cycling stability compared to electrolytes with other carbonate additives.

Table 1: Performance Comparison of Li/NMC622 Cells with DFEC and FEC

Electrolyte ComponentCapacity Retention (after 400 cycles)Average Coulombic EfficiencyReference
This compound (DFEC)> 82%99.95% researchgate.net
Fluoroethylene carbonate (FEC)31%99.73% researchgate.net

Interfacial Chemistry and Interphase Layer Formation Research of Di Fluoro Ethylene Carbonate

Role of Di-fluoro Ethylene (B1197577) Carbonate in Solid-Electrolyte Interphase (SEI) Formation Mechanisms

DFEC is intentionally designed to be electrochemically reduced at a higher potential than conventional carbonate solvents like ethylene carbonate (EC). acs.org This preferential reduction allows DFEC to form an initial SEI layer that passivates the anode surface, thereby preventing the continuous decomposition of the bulk electrolyte and enhancing the stability of the battery system. acs.orgacs.org The resulting SEI is particularly noted for its high content of lithium fluoride (B91410) (LiF), which imparts desirable properties. acs.orgresearchgate.net

Nucleation and Growth Dynamics of Di-fluoro Ethylene Carbonate-Derived SEI Films

The formation of the SEI from fluorinated carbonate additives like DFEC is a multi-stage process. Research on the closely related mono-fluoroethylene carbonate (FEC) provides a foundational model for this dynamic. The process begins with the nucleation of inorganic nanoparticles, which are primarily composed of lithium fluoride (LiF). psi.chnih.gov These LiF-rich particles form first upon the electrochemical reduction of the additive.

Following this initial nucleation phase, a more organic, carbonate-rich film begins to form, which grows to cover the entire electrode surface, including the previously formed LiF spheres. psi.ch This two-stage mechanism—inorganic particle nucleation followed by organic film growth—results in a composite, mosaic-like SEI structure. The presence of DFEC, with its two fluorine atoms, is expected to enhance the initial LiF nucleation phase, leading to a dense and uniform foundation for the subsequent organic layer.

Compositional Evolution and Heterogeneity of this compound-Influenced SEI Layers

The SEI derived from DFEC is fundamentally heterogeneous, comprising a mixture of inorganic and organic components. The most significant feature of a DFEC-derived SEI is its high concentration of inorganic lithium fluoride (LiF). acs.orgresearchgate.netacs.org This is a direct result of the reductive decomposition of the DFEC molecule.

Beyond LiF, other components are formed, creating a complex, mosaic-like structure. These can include:

Organic Carbonates: Species such as lithium alkyl carbonates (ROCO₂Li) may form, although DFEC can suppress the formation of species derived from other solvents like EC. acs.org

Polymeric Species: The decomposition of the carbonate molecule can lead to the formation of polymeric chains, which add flexibility to the SEI. anl.gov

Lithium Carbonate (Li₂CO₃): While LiF is the dominant inorganic product, some Li₂CO₃ may also be present, though its formation is less frequent compared to LiF. nih.gov

The increased fluorination in DFEC compared to FEC facilitates a more robust interaction with the lithium metal or lithiated anode surface, aiding the formation of a stable SEI film rich in these inorganic LiF components. researchgate.net This high LiF content is crucial for suppressing dendritic lithium growth and mitigating side reactions at the interface. researchgate.net

Carbonate AdditiveKey SEI ComponentsPrimary Characteristics
Ethylene Carbonate (EC)Lithium Alkyl Carbonates, Li₂CO₃More organic, less mechanically robust
Fluoroethylene Carbonate (FEC)LiF, Polymeric species, Li₂CO₃Inorganic-rich, improved stability
This compound (DFEC)High concentration of LiF, Polymeric speciesHighly inorganic, enhanced mechanical rigidity and ionic conductivity acs.orgresearchgate.net

Formation Mechanisms of Lithium Fluoride (LiF) within the SEI

The formation of lithium fluoride is the cornerstone of DFEC's efficacy as an SEI-forming additive. The mechanism involves the electrochemical reduction of the DFEC molecule at the anode surface. During this process, one or both of the carbon-fluorine (C-F) bonds in the molecule are broken. researchgate.netnih.gov

The key steps are:

Reduction: The DFEC molecule gains an electron (e⁻) from the anode.

Bond Cleavage: This electron gain makes the molecule unstable, leading to the cleavage of a C-F bond and the release of a fluoride ion (F⁻).

Reaction with Lithium: The liberated fluoride ion immediately reacts with a lithium ion (Li⁺) present in the electrolyte at the interface.

Precipitation: The resulting lithium fluoride (LiF) is poorly soluble in the organic electrolyte and precipitates onto the anode surface, forming the inorganic foundation of the SEI.

This process is highly favorable, as DFEC has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to EC and FEC, making it more easily reduced. acs.org The presence of two fluorine atoms per molecule makes DFEC a highly efficient source of LiF, leading to the formation of a LiF-rich SEI. acs.orgresearchgate.net The ability of the anode surface itself to facilitate this F-abstraction is also a critical factor in the LiF formation mechanism. osti.gov

Influence of Electrode Surface Chemistry on SEI Formation Pathways

The nature of the anode material significantly influences the formation and effectiveness of the DFEC-derived SEI. The benefits are particularly pronounced on high-capacity anode materials that experience large volume changes during cycling, such as silicon (Si) or silicon oxide (SiOₓ).

On Silicon (Si) and Silicon Oxide (SiOₓ) Anodes: These materials can expand by up to 300% during lithiation, which can crack and destroy a brittle SEI, leading to continuous electrolyte consumption and rapid capacity fade. acs.orgnih.gov A DFEC-derived SEI, rich in mechanically rigid LiF and flexible polymeric components, is better able to withstand these volume changes. acs.orgkaist.ac.kr It helps maintain the structural integrity of the electrode particles, leading to excellent lithium storage stability. acs.org

On Graphite Anodes: The surface chemistry of graphite, including the presence of oxygen functional groups, can dictate the specific decomposition products and the mechanism of LiF formation. osti.gov A DFEC-derived SEI can suppress unwanted side reactions and create a thinner, more stable passivation layer compared to standard electrolytes. osti.gov

On Lithium Metal Anodes: For lithium metal anodes, the primary challenge is suppressing the growth of lithium dendrites. The uniform, LiF-rich SEI formed by DFEC creates a more homogeneous ion flux across the surface, which helps to promote dense, even lithium deposition and inhibit dendrite formation. researchgate.net

This compound's Contribution to SEI Mechanical Integrity Research

The mechanical stability of the SEI is paramount, especially for anodes like silicon that undergo significant volume expansion and contraction. acs.org The chemical composition of the DFEC-derived SEI directly contributes to its enhanced mechanical properties.

Enhanced Rigidity: The high concentration of lithium fluoride (LiF) forms a robust, mechanically rigid inorganic backbone within the SEI. acs.org LiF is known for its high mechanical strength, which helps to physically suppress the pulverization of anode particles and prevent cracking.

Flexibility and Adhesion: Alongside the rigid LiF, the decomposition of DFEC also produces organic and polymeric species. anl.gov These components are believed to impart flexibility and elastomeric properties to the SEI, allowing it to better accommodate the mechanical stresses of anode volume changes without fracturing. anl.govkaist.ac.kr

Improved Ionic Conductivity: Research indicates that the LiF-rich SEI formed by DFEC not only has enhanced mechanical rigidity but also improved ionic conductivity. acs.org This allows for efficient transport of lithium ions while blocking electrons, which is the ideal function of an SEI.

The combination of a rigid LiF framework with a more flexible polymeric binder creates a mechanically resilient SEI that maintains its integrity during repeated charge-discharge cycles, which is a key reason for the improved performance and lifespan of batteries using DFEC. acs.org

This compound's Role in Cathode Electrolyte Interphase (CEI) Formation Mechanisms

While the majority of research on DFEC focuses on its role at the anode, its behavior at the cathode is also crucial, particularly in high-voltage battery systems. The CEI forms from the decomposition of electrolyte components at the high potentials of the cathode surface.

Increased fluorination is known to enhance the oxidative stability of a molecule. researchgate.net This suggests that DFEC may be more resistant to oxidation at the cathode surface compared to non-fluorinated or mono-fluorinated carbonates. However, research on FEC has shown that it can decompose on cathode surfaces, especially at high voltages, sometimes forming a resistive layer that can hinder lithium-ion conduction. kaist.ac.kr

As a multifunctional additive, DFEC has been proposed to boost the stability of the electrolyte-electrode interphase at both the anode and the cathode. nih.govfigshare.com In high-voltage Li||NCM811 cells operating up to 4.5 V, the introduction of DFEC has been shown to enable high capacity retention, suggesting it contributes to a more stable interphase on the cathode as well. nih.govfigshare.com The exact mechanisms are still an area of active investigation but likely involve the formation of a thin, stable, and LiF-containing passivation layer that protects the cathode from continuous electrolyte oxidation and structural degradation.

Oxidative Decomposition and Passivation Layer Formation at Cathode Surfaces

The oxidative stability of electrolytes is paramount for the performance of high-voltage lithium-ion batteries. This compound (DFEC), as an electrolyte additive, plays a crucial role in forming a stable passivation layer on the cathode surface, known as the cathode-electrolyte interphase (CEI). This layer is formed through the preferential oxidative decomposition of DFEC at high potentials.

Research on CEI Composition and Structural Stability

The composition of the Cathode Electrolyte Interphase (CEI) is critical to its function as a protective layer. Research utilizing techniques like X-ray Photoelectron Spectroscopy (XPS) has provided insights into the chemical nature of the CEI formed from this compound (DFEC). Studies show that the CEI derived from DFEC-containing electrolytes is predominantly inorganic. researchgate.net

A key component of this inorganic-rich CEI is Lithium Fluoride (LiF). rsc.org The fluorine atoms from the DFEC molecule contribute directly to the formation of a dense and stable LiF layer on the cathode surface. nih.gov In addition to LiF, other inorganic species such as lithium phosphates (LiₓPOᵧ) have been identified, which are believed to contribute to the robustness and fast ion transport properties of the CEI. rsc.org This composition contrasts with the more organic-rich and less stable interphases that can form from traditional carbonate electrolytes, which are prone to continuous decomposition at high voltages. rsc.org

The structural stability of the DFEC-derived CEI is a significant factor in its effectiveness. The inorganic-dominated structure provides a mechanically robust barrier that physically separates the cathode from the bulk electrolyte. researchgate.net This prevents the dissolution of transition metals from the cathode material, a common degradation mechanism in high-voltage cells, and minimizes further oxidative decomposition of the electrolyte. researcher.life The resulting CEI is thin, homogeneous, and possesses higher ionic conductivity compared to layers formed without DFEC, which is essential for maintaining low impedance and good rate capability during prolonged cycling. rsc.org

Table 1: Comparison of CEI Components

Electrolyte Type Predominant CEI Components Key Characteristics
Standard Carbonate Electrolyte Organic species (e.g., lithium alkyl carbonates), LixPFyOz Higher internal resistance, prone to continuous decomposition. rsc.org

| DFEC-containing Electrolyte | Inorganic species (LiF, Li₃PO₄) | Robust, thin, higher ionic conductivity, suppresses side reactions. rsc.orgresearchgate.net |

Mechanistic Studies of this compound in Extreme Conditions

Interfacial Behavior at Low Temperatures and High Voltages

The performance of lithium-ion batteries under extreme conditions, such as low temperatures and high voltages, is heavily dependent on the properties of the electrode-electrolyte interphases. This compound (DFEC) has been shown to significantly improve interfacial stability under these challenging conditions.

High Voltage: At high operating voltages (above 4.3 V), conventional carbonate electrolytes undergo severe oxidative decomposition on the cathode surface, leading to capacity fade and impedance growth. researcher.life DFEC addresses this by forming a stable, inorganic-rich Cathode Electrolyte Interphase (CEI). researchgate.net This protective layer effectively mitigates transition metal dissolution and suppresses parasitic reactions, enabling excellent cycling stability at high voltages. researcher.life For instance, pouch cells with a DFEC-engineered electrolyte have demonstrated 76.7% capacity retention after 2000 cycles when operated up to 4.4 V. researcher.life The robust CEI maintains low interfacial impedance, which is crucial for long-term, high-voltage operation. researchgate.net

Low Temperature: At low temperatures (e.g., -20°C), the performance of lithium-ion batteries is typically hindered by sluggish kinetics, including slow Li⁺ transport across the interphases. Electrolytes engineered with DFEC have shown remarkable low-temperature performance. By disrupting the strong coordination of Li⁺ with solvent molecules like propylene (B89431) carbonate, DFEC facilitates the creation of a stable solid electrolyte interphase (SEI) on the anode with minimized impedance. researcher.life This, combined with the stable CEI, allows for more efficient ion transport even at reduced temperatures. Full cells utilizing a DFEC-containing electrolyte have been shown to retain 91% of their room-temperature capacity at -20°C, a significant improvement over standard electrolytes. researcher.life

Table 2: Performance of DFEC-Containing Electrolyte in Extreme Conditions

Condition Performance Metric Result Reference
High Voltage (up to 4.4 V) Capacity Retention 76.7% after 2000 cycles researcher.life

| Low Temperature (-20°C) | Capacity Retention | 91% of room temperature capacity | researcher.life |

This compound in Solid-State Electrolyte Interfacial Engineering

While the primary application of this compound (DFEC) has been in liquid electrolytes, its principles of forming stable, LiF-rich interphases are relevant to addressing the challenges in solid-state batteries (SSBs). A major hurdle for SSBs is the poor physical and electrochemical contact at the interface between the solid electrolyte and the electrodes, which leads to high interfacial resistance.

Research has explored the use of fluorinated compounds to create artificial, stable interlayers in SSBs. Although direct and extensive studies on DFEC in solid-state systems are still emerging, the foundational knowledge from liquid systems suggests its potential. The ability of DFEC to decompose and form a dense, inorganic Solid Electrolyte Interphase (SEI) rich in lithium fluoride (LiF) is highly desirable for protecting the solid electrolyte from reacting with the lithium metal anode. nih.govacs.org A LiF-rich interphase is known to possess high mechanical rigidity and can help suppress the growth of lithium dendrites, a critical failure mode in SSBs. nih.gov

The concept involves introducing DFEC as an additive in a small amount of liquid electrolyte (a "wetting" agent) or as a precursor for an ex-situ formed protective layer on the anode or cathode. This engineered interface aims to lower the charge transfer resistance and improve the electrochemical stability at the complex solid-solid junction. The principles demonstrated by the synergistic effects of DFEC with other additives, like lithium phosphorodifluoridate (LiPO₂F₂), to create stable interfaces could be translated to solid-state systems to enhance their performance and lifetime. smolecule.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Di-fluoro Ethylene (B1197577) Carbonate Research

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive tool for probing the local chemical environments of specific nuclei, providing detailed molecular-level information about the decomposition products of di-fluoro ethylene carbonate and the subsequent formation of the SEI.

In-situ NMR spectroscopy allows for the real-time observation of electrochemical processes within a battery. This technique has been instrumental in tracking the consumption of this compound and the evolution of soluble and gaseous decomposition products during battery cycling. For instance, studies have utilized in-situ NMR to monitor the formation of vinylene carbonate (VC) as a reaction intermediate during the reduction of this compound. manchester.ac.ukosti.gov Furthermore, the technique can quantify the depletion of the additive over extended cycling, which has been correlated with changes in battery performance, such as a decrease in Coulombic efficiency. acs.org This real-time monitoring provides invaluable insights into the reaction kinetics and pathways of this compound decomposition.

Solid-state NMR (ssNMR) is indispensable for characterizing the insoluble components of the SEI and CEI layers formed from this compound. By analyzing the solid-state spectra, researchers can identify the various chemical species that constitute these critical interfacial films. Studies employing ssNMR have revealed that the SEI derived from this compound is a complex, heterogeneous polymer. manchester.ac.uk Key components identified include cross-linked poly(ethylene oxide) (PEO)-type polymers, aliphatic chains, and various carbonate and carboxylate species. manchester.ac.uknih.govacs.orgresearchgate.net

To overcome the inherent sensitivity limitations of ssNMR, especially when analyzing the thin SEI layer, advanced techniques such as Dynamic Nuclear Polarization (DNP) have been employed. manchester.ac.uknih.govacs.orgresearchgate.net DNP enhancement allows for the detection of low-concentration species at the interface. For example, 29Si DNP NMR has been used to probe the interface between the SEI and silicon anodes, revealing the formation of organosiloxanes, which indicates a covalent bonding of some organic SEI components to the anode surface. manchester.ac.uknih.govacs.orgresearchgate.net Double resonance experiments, such as 7Li → 1H and 7Li → 19F cross-polarization (CP), further help to identify polymeric organic species and lithium fluoride (B91410) (LiF) within the SEI, respectively. nih.gov

NMR Technique Application in this compound Research Key Findings
In-situ NMRReal-time monitoring of electrochemical reactionsObservation of vinylene carbonate formation, quantification of additive consumption. manchester.ac.ukosti.govacs.org
Solid-State NMR (ssNMR)Characterization of insoluble SEI/CEI componentsIdentification of cross-linked PEO, aliphatic chains, carbonates, and carboxylates. manchester.ac.uknih.govacs.orgresearchgate.net
Dynamic Nuclear Polarization (DNP) ssNMREnhanced sensitivity for interfacial analysisDetection of organosiloxanes at the SEI-silicon interface, confirming covalent bonding. manchester.ac.uknih.govacs.orgresearchgate.net
Cross-Polarization (CP) ssNMRIdentification of specific SEI componentsDetection of polymeric species and LiF. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the top few nanometers of a material. It is extensively used to analyze the composition of the SEI and CEI films formed in the presence of this compound.

XPS analysis of electrodes cycled with this compound-containing electrolytes consistently reveals the formation of a robust, LiF-rich SEI. The high-resolution F 1s spectrum typically shows a prominent peak corresponding to LiF, confirming the reductive decomposition of the this compound molecule at the electrode surface. ucsd.eduosti.gov In addition to LiF, other key inorganic components identified include lithium carbonate (Li2CO3). acs.orgiphy.ac.cn

The C 1s and O 1s spectra provide insights into the organic constituents of the SEI. Deconvolution of these spectra often indicates the presence of lithium alkyl carbonates, polycarbonates, and PEO-like species. researchgate.netosti.gov The presence of these polymeric and oligomeric species contributes to the flexibility and stability of the SEI layer. Comparative studies have shown that the addition of this compound leads to an increase in the polycarbonate content of the CEI film on the cathode. researchgate.net

XPS Spectrum Detected Species from this compound Decomposition
F 1sLithium fluoride (LiF) ucsd.eduosti.gov
C 1sLithium carbonate (Li2CO3), Lithium alkyl carbonates, Polycarbonates acs.orgiphy.ac.cnresearchgate.netosti.gov
O 1sLithium carbonate (Li2CO3), Lithium alkyl carbonates, Poly(ethylene oxide) (PEO)-like species acs.orgiphy.ac.cnresearchgate.netosti.gov
Li 1sVarious lithium salts (LiF, Li2CO3, etc.)
P 2pDecomposition products from the lithium salt (e.g., LixPFyOz from LiPF6) nih.gov

XPS depth profiling, which involves the sequential removal of surface layers by ion sputtering followed by XPS analysis, is employed to understand the compositional variation through the thickness of the SEI and CEI films. These studies often reveal a layered structure. The outer layers of the SEI are typically richer in organic species derived from the carbonate solvents. stanford.edu As the sputtering progresses towards the electrode surface, an increase in the concentration of inorganic species such as LiF and lithium oxide (Li2O) is commonly observed, suggesting an enrichment of these inorganic components closer to the electrode. nih.govstanford.edu This layered structure, with a more inorganic inner layer and a more organic outer layer, is believed to be crucial for the effective passivation of the electrode surface.

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR and XPS by probing the vibrational modes of molecules. These techniques are highly sensitive to the chemical bonds and molecular structure of the SEI/CEI components.

FTIR and Raman spectroscopy are valuable for identifying the functional groups present in the decomposition products of this compound. arxiv.org Attenuated Total Reflectance (ATR)-FTIR has been used to investigate the surface chemistry of electrodes, confirming the presence of species such as lithium carbonates and organic polymers in the SEI. researchgate.net These techniques can distinguish between different carbonate species and provide evidence for the polymerization of electrolyte components. osti.gov For instance, the spectral signatures of poly(VC) have been identified in the SEI formed from this compound, supporting the reaction mechanism where this compound is first reduced to VC, which then polymerizes. osti.gov While interpreting the spectra can be complex due to the multitude of components in the SEI and the rest of the electrochemical cell, these vibrational techniques are crucial for a comprehensive structural characterization of the interfacial layers. arxiv.org

Identification of this compound and its Decomposition Products

The comprehensive analysis of this compound (DFEC) and its subsequent decomposition products is critical for understanding its role in enhancing battery performance. A suite of advanced analytical techniques is employed to elucidate the complex chemical transformations occurring within the electrolyte.

Key decomposition products of fluorinated ethylene carbonates, such as the closely related fluoroethylene carbonate (FEC), have been identified through various spectroscopic and chromatographic methods. It is proposed that the reduction of FEC leads to the formation of lithium fluoride (LiF) and vinylene carbonate (VC). The VC can then undergo further reduction to form a variety of solid and gaseous products. acs.org

Solid decomposition products are typically analyzed using X-ray Photoelectron Spectroscopy (XPS), solid-state Nuclear Magnetic Resonance (ssNMR), and Fourier Transform Infrared Spectroscopy (FTIR). psecommunity.org For instance, in studies of FEC, XPS and ssNMR have been instrumental in identifying LiF as a major inorganic component of the Solid Electrolyte Interphase (SEI). psecommunity.org ssNMR, with its high sensitivity to the local chemical environment, can definitively identify different fluorine and carbon environments within the decomposition products. acs.orgresearchgate.net FTIR spectroscopy provides vibrational signatures of the molecular fragments, aiding in the identification of organic species like lithium alkyl carbonates, lithium carbonate (Li₂CO₃), and polymeric components. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile decomposition products. psecommunity.org This technique separates the gaseous species produced during electrolyte decomposition and provides their mass spectra, allowing for molecular structure determination by comparison with spectral libraries. acs.org

The table below summarizes the analytical techniques and the identified decomposition products for fluorinated ethylene carbonates.

Analytical TechniqueDetected Decomposition Products (primarily from FEC studies)Reference
X-ray Photoelectron Spectroscopy (XPS)Lithium Fluoride (LiF), Carbonates, Organic Species psecommunity.org
Solid-State NMR (ssNMR)Lithium Fluoride (LiF), Polymeric VC, Carbonates acs.orgresearchgate.net
Fourier Transform Infrared (FTIR)Lithium Alkyl Carbonates, Li₂CO₃, Polymeric Species acs.org
Gas Chromatography-Mass Spec. (GC-MS)Carbon Dioxide (CO₂), Ethylene, Carbon Monoxide acs.org

It is important to note that while much of the detailed analysis has been performed on FEC, the decomposition pathways for DFEC are expected to be similar, with a higher propensity for LiF formation due to the presence of two fluorine atoms.

In-situ Vibrational Spectroscopy for Reaction Mechanism Tracking

In-situ vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are indispensable for real-time monitoring of the reactions involving DFEC at the electrode-electrolyte interface. These methods provide dynamic information on the formation and evolution of the SEI, which is crucial for understanding the reaction mechanisms. nih.gov

In-situ Attenuated Total Reflectance FTIR (ATR-FTIR) spectroscopy allows for the observation of the vibrational modes of molecules in close proximity to the electrode surface. This has been effectively used to study the formation of the SEI layer on silicon anodes. nih.gov For example, the appearance and evolution of absorption bands corresponding to lithium alkyl carbonates, lithium carbonate, and other organic species can be tracked as a function of the electrode potential. nih.gov This provides insights into the potential-dependent decomposition of the electrolyte components.

Raman spectroscopy, another powerful in-situ technique, offers complementary information. researchgate.net Its high sensitivity to molecular vibrations and the ability to probe species in both the electrolyte and on the electrode surface make it suitable for monitoring the consumption of reactants and the formation of products in real-time. researchgate.net By tracking the characteristic Raman peaks of DFEC and its decomposition products, the kinetics of the SEI formation can be investigated.

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-sensitive technique that has been used to study the molecular orientation of electrolyte components at the electrode interface. kaist.ac.krnih.gov Studies on FEC have shown that it can induce a more ordered arrangement of electrolyte molecules on the silicon surface, which may facilitate more uniform Li-ion diffusion and SEI formation. kaist.ac.kr

In-situ TechniqueInformation ObtainedReference
Attenuated Total Reflectance FTIR (ATR-FTIR)Real-time formation of SEI components (e.g., lithium alkyl carbonates, Li₂CO₃) nih.gov
Raman SpectroscopyMonitoring consumption of DFEC and formation of decomposition products researchgate.net
Sum Frequency Generation (SFG) SpectroscopyMolecular orientation and ordering of electrolyte molecules at the interface kaist.ac.krnih.gov

Electron Microscopy Techniques (SEM, TEM) for Morphological and Structural Studies

Microstructural Characterization of Electrode-Electrolyte Interfaces

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of the electrode-electrolyte interface, providing critical insights into the impact of DFEC on the morphology of the SEI and the underlying electrode.

SEM provides high-resolution images of the surface topography of the electrodes. In studies involving the related FEC additive, SEM images have clearly shown that the presence of the fluorinated additive leads to the formation of a more uniform and stable SEI layer on the electrode surface compared to electrolytes without the additive. pku.edu.cn This is attributed to the early decomposition of the fluorinated carbonate, which creates a protective film that prevents further electrolyte reduction and promotes more homogeneous lithium deposition. kaist.ac.kr For DFEC, it is anticipated that this effect would be even more pronounced, leading to a denser and more uniform SEI. researchgate.net

The table below summarizes the key microstructural observations from SEM analysis of electrodes cycled with fluorinated carbonate additives.

Additive PresenceObserved SEI Morphology (based on FEC studies)Reference
With Fluorinated AdditiveUniform, dense, and stable SEI layer; suppressed dendrite growth kaist.ac.krpku.edu.cn
Without Fluorinated AdditiveNon-uniform, porous, and less stable SEI layer; prone to dendrite formation acs.org

Nanoscale Imaging of Interfacial Film Architectures and Evolution

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the nanoscale imaging of the SEI's internal structure and its evolution during cycling. nih.gov Cryo-TEM has been particularly valuable in preserving the delicate structure of the SEI for detailed analysis. semanticscholar.org

Operando electrochemical liquid cell scanning transmission electron microscopy (ec-LC-STEM) has been utilized to monitor the real-time growth of the SEI in the presence of FEC. acs.orgnih.gov These studies have revealed that FEC decomposes at a higher potential than the base electrolyte, leading to the early formation of LiF nanoparticles. acs.org These nanoparticles then act as nucleation sites for the subsequent growth of a dense and uniform SEI layer. The organic components of the SEI, formed from the decomposition of other electrolyte constituents, appear to act as a binder for these inorganic nanoparticles. acs.org

The evolution of the SEI architecture, as observed by in-situ and ex-situ TEM techniques, can be summarized as follows:

Cycling StageSEI Evolution with Fluorinated Carbonate Additive (based on FEC studies)Reference
Initial ReductionEarly decomposition of the fluorinated carbonate leads to the formation of LiF nanoparticles. acs.orgnih.gov
Continued CyclingA dense and uniform SEI layer grows, composed of an inorganic (LiF) and an organic matrix. acs.org
Long-term CyclingThe SEI remains thin and stable, effectively suppressing dendrite growth and preserving the electrode integrity. kaist.ac.kr

The enhanced stability and uniformity of the SEI formed in the presence of DFEC are expected to be key factors in its ability to improve the cycle life and safety of lithium-ion batteries.

Mass Spectrometry (MS) for Volatile and Soluble Product Identification

Electrochemical Mass Spectrometry (EC-MS) for Gas Evolution Analysis

Electrochemical Mass Spectrometry (EC-MS) is a powerful in-situ technique for the real-time analysis of gaseous products evolved during electrochemical reactions. By coupling a mass spectrometer to an electrochemical cell, EC-MS can identify and quantify volatile species as they are generated at the electrode surface.

During the formation of the SEI, the reductive decomposition of cyclic carbonate electrolytes, including DFEC, can lead to the evolution of various gases. The specific gases produced and their evolution profiles as a function of potential provide valuable information about the decomposition pathways.

Based on studies of similar carbonate electrolytes, the expected gaseous decomposition products from DFEC would include:

Carbon Dioxide (CO₂): A common product from the ring-opening and subsequent decomposition of carbonate molecules.

Carbon Monoxide (CO): Another potential product of carbonate reduction.

Hydrogen (H₂): Can be formed from the reduction of trace water or protic species in the electrolyte.

Fluorinated Hydrocarbons: The presence of fluorine in DFEC could lead to the formation of various volatile fluorinated organic species.

The table below outlines the potential gaseous products from DFEC decomposition that could be detected by EC-MS.

Potential Gaseous ProductLikely Origin
Carbon Dioxide (CO₂)Ring-opening and decomposition of the carbonate
Carbon Monoxide (CO)Further reduction of carbonate fragments
Hydrogen (H₂)Reduction of trace protic impurities
Fluorinated HydrocarbonsFragmentation of the DFEC molecule

By monitoring the mass-to-charge ratios corresponding to these species, EC-MS can provide a detailed picture of the gas evolution during the initial charging cycles, offering critical insights into the SEI formation mechanism and the stability window of the DFEC-containing electrolyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Soluble Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the identification and characterization of soluble degradation products originating from Di-fluoroethylene carbonate (DFEC) within complex electrolyte mixtures. Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds, LC-MS excels at analyzing a broader range of molecules, including non-volatile, thermally labile, and highly polar species that constitute a significant portion of electrolyte breakdown products. mdpi.comlcms.cz The application of LC-MS is critical for elucidating the intricate degradation pathways of DFEC and its interactions with other electrolyte components, such as co-solvents and lithium salts.

The typical workflow for LC-MS analysis of aged electrolytes involves minimal sample preparation, usually a simple dilution with a suitable solvent like acetonitrile (B52724) to reduce the concentration of the lithium salt and avoid instrument contamination. lcms.cz The diluted sample is then injected into a liquid chromatograph, where the degradation products are separated based on their chemical properties as they pass through a packed column. Reversed-phase chromatography using columns like a C18 is common for resolving the diverse range of polar and non-polar analytes present in the electrolyte. lcms.cz

Following chromatographic separation, the compounds are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) and Orbitrap, are frequently employed. lcms.cznih.gov These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown degradation products. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS or MS^n), where precursor ions of interest are isolated and fragmented to produce characteristic patterns that help identify the molecule's structure. nih.gov

In the context of DFEC, a key analytical challenge is tracking the fate of the fluorine atoms, as their incorporation into various degradation products is a primary indicator of DFEC's reaction pathways. While DFEC's primary role is the formation of a stable, lithium fluoride (LiF)-rich solid electrolyte interphase (SEI), this process also generates a variety of soluble organic and organophosphate species. nih.govrsc.org The identification of these soluble fluorinated compounds in the liquid electrolyte is crucial for a complete understanding of the aging mechanism. Advanced techniques may couple LC-MS with fluorine-specific detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to specifically highlight fluorine-containing chromatographic peaks among a complex mixture of other electrolyte breakdown products. nih.gov

Research findings indicate that the degradation of carbonate-based electrolytes leads to the formation of oligomeric species through polymerization reactions, as well as various organophosphates from the reaction of solvent molecules with decomposition products of the common LiPF₆ salt. nih.govrsc.org When DFEC is present, these reactions can incorporate fluorinated moieties.

The table below details representative soluble degradation products that can be identified by LC-MS in electrolytes containing DFEC. The presence and concentration of these species provide direct insight into the specific chemical and electrochemical degradation routes.

Compound Class Plausible Degradation Product Molecular Formula Significance of Detection
Fluorinated OligomersEthylene fluoro-2,5-dioxahexanedioateC₆H₉FO₆Indicates co-polymerization of DFEC with ethylene carbonate (EC), a common co-solvent.
Fluorinated OrganophosphatesDifluoroethyl fluorophosphateC₂H₂F₃O₃PSignals reaction between DFEC-derived fragments and LiPF₆ salt decomposition byproducts (e.g., PF₅ or HF).
Hydrolysis Products1,2-difluoroethane-1,2-diolC₂H₄F₂O₂Formed from the reaction of DFEC with trace amounts of water, indicating moisture contamination.
Transesterification ProductsEthyl 2,2-difluoro-2-hydroxyacetateC₄H₆F₂O₃Results from reaction between DFEC and linear carbonates (e.g., ethyl methyl carbonate), altering solvent composition.

This table contains plausible degradation products based on established carbonate electrolyte chemistry; specific compounds and their concentrations will vary with battery chemistry and operating conditions.

By identifying and quantifying these soluble species, LC-MS provides a detailed molecular-level picture of the ongoing degradation processes, helping to correlate electrolyte changes with battery performance and lifespan. researchgate.netnih.gov

Computational and Theoretical Modeling of Di Fluoro Ethylene Carbonate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and thermodynamic properties of molecules. In the context of Di-fluoro ethylene (B1197577) carbonate, DFT studies have been instrumental in understanding its electrochemical stability, decomposition pathways, and interactions with other electrolyte components and electrode surfaces. researchgate.netresearchgate.netresearchgate.net By calculating the electron density of a system, DFT can accurately predict molecular geometries, reaction energies, and activation barriers, offering a detailed picture of the chemical processes occurring at the molecular level. researchgate.netanl.gov

The electronic structure of a solvent molecule is a key determinant of its electrochemical stability. This is often analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO energy level relates to the molecule's susceptibility to oxidation, while the LUMO energy level indicates its susceptibility to reduction. ossila.comresearchgate.net A lower LUMO energy suggests the molecule is more easily reduced, which is a critical factor for additives designed to form a stable solid electrolyte interphase (SEI) on the anode. researchgate.net

Fluorination of ethylene carbonate (EC) to form DFEC significantly alters its electronic properties. The strong electron-withdrawing nature of fluorine atoms tends to lower the energy levels of both the HOMO and LUMO orbitals. This lowering of the LUMO energy level in fluorinated carbonates makes them more prone to reduction compared to their non-fluorinated counterparts, a key aspect of their function in forming protective SEI layers. researchgate.net DFT calculations are essential for quantifying these energy levels and understanding the impact of fluorination on electrochemical windows.

ParameterDescriptionSignificance in DFEC Systems
HOMO (Highest Occupied Molecular Orbital)The highest energy level occupied by electrons in a molecule.Indicates the molecule's susceptibility to oxidation. A lower HOMO energy suggests greater stability against oxidative decomposition at the cathode.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy level not occupied by electrons in a molecule.Indicates the molecule's susceptibility to reduction. A lower LUMO energy means the molecule is more easily reduced, facilitating preferential decomposition on the anode to form the SEI. researchgate.net
HOMO-LUMO GapThe energy difference between the HOMO and LUMO levels.Represents the lowest energy electronic excitation possible in the molecule and is related to its chemical reactivity and kinetic stability. semanticscholar.org A larger gap generally implies higher stability.

DFT is extensively used to predict the most likely decomposition pathways for electrolyte components. researchgate.netresearchgate.net For DFEC, understanding its reductive decomposition mechanism is crucial for explaining its role in SEI formation. DFT calculations can map out the potential energy surface of a reaction, identifying intermediate structures, transition states, and the associated energy barriers (activation energies).

Studies have shown that the reductive decomposition of fluorinated carbonates is a multi-step process. researchgate.netacs.org DFT calculations on Na+-DFEC complexes, for instance, have revealed that DFEC possesses a higher activation barrier for reduction compared to its mono-fluorinated counterpart, fluoroethylene carbonate (FEC). dntb.gov.ua This suggests that the specific reaction kinetics, influenced by the number and position of fluorine atoms, are critical. The analysis of transition states provides insights into the bond-breaking and bond-forming processes that occur during decomposition, such as the ring-opening of the carbonate molecule, which can lead to the formation of key SEI components like lithium fluoride (B91410) (LiF) and various organic species. anl.govacs.org

The ability of an electrolyte to dissolve salt and transport ions is governed by the solvation of cations (e.g., Li+, Na+) and anions by solvent molecules. DFT calculations can quantify the strength of these interactions by determining solvation energies and the structure of the solvation shell.

The introduction of fluorine atoms into the ethylene carbonate structure has a notable effect on its solvating properties. Classical and ab initio molecular dynamics simulations, which often incorporate DFT principles, have shown that the binding between metal cations (like Li+ or Na+) and the carbonate molecule is weaker for fluorinated solvents. acs.org This is a consequence of the electron-withdrawing effect of fluorine, which reduces the negative charge on the carbonyl oxygen atom responsible for cation coordination. nih.gov Consequently, the residence times of fluorinated solvent molecules within the cation's first solvation shell are shorter, implying a faster exchange with other solvent molecules or anions. acs.org This altered solvation environment can significantly influence ion transport and the nature of ion-pairing in the electrolyte. acs.orgnih.gov

The interaction between DFEC and electrode surfaces is the first step in the formation of the SEI layer and is critical to its protective function. DFT simulations are employed to model these interactions, calculating adsorption energies and predicting the most stable configurations of DFEC molecules on various anode and cathode surfaces. whiterose.ac.uk

Research on related fluorinated carbonates like FEC has shown that they adsorb strongly on surfaces such as silicon and lithiated graphite. researchgate.netsemanticscholar.org DFT calculations indicate that the decomposition of these molecules is often initiated and catalyzed by the electrode surface. anl.gov For example, studies on lithiated silicon surfaces revealed that the reductive decomposition of FEC is energetically favorable, leading to the formation of stable products that passivate the surface. anl.gov Similarly, DFT investigations into the interaction between fluorinated ethylene carbonate and graphene models have shown that the molecules preferentially bind to specific sites on the surface, a process that is influenced by the degree of fluorination. researchgate.net These findings suggest that DFEC likely follows similar mechanisms, with its adsorption geometry and energy being key factors in its ability to form a uniform and stable SEI.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of electrolyte behavior, offering insights into transport properties and the evolution of the solvation structure that are complementary to the static picture provided by DFT. semanticscholar.orgresearchgate.netnih.gov

MD simulations are particularly well-suited for investigating the dynamic aspects of solvation and their impact on ion transport. semanticscholar.orgrsc.org These simulations can track the movement of individual ions and solvent molecules, allowing for the calculation of key transport properties such as diffusion coefficients and ionic conductivity. researchgate.netrsc.org

PropertyMD Simulation Finding for Fluorinated CarbonatesImplication for Electrolyte Performance
Cation-Solvent Binding EnergyBinding is weaker for fluorinated carbonates (like DFEC) compared to ethylene carbonate. acs.orgAffects solvation shell stability and the energy required for desolvation at the electrode surface.
Solvent Residence TimeResidence times of fluorinated solvents in the cation's first solvation shell are shorter. acs.orgIndicates faster solvent exchange dynamics, which can influence ion mobility and transference numbers. acs.orgresearchgate.net
Ion Transport (e.g., Diffusion)The overall effect is complex, depending on the balance between solvation dynamics, ion pairing, and viscosity. rsc.orgDetermines crucial electrolyte properties like ionic conductivity and the rate at which Li+ ions can reach the electrode. semanticscholar.org

Interfacial Adsorption and Orientation at Electrode Surfaces

The performance of DFEC as an electrolyte additive is intrinsically linked to its behavior at the electrode-electrolyte interface. Computational studies, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have been instrumental in elucidating the adsorption and orientation of fluorinated carbonates on electrode surfaces. While direct computational studies on the interfacial adsorption and orientation of DFEC are still emerging, valuable insights can be drawn from research on the closely related compound, fluoroethylene carbonate (FEC).

Ab initio molecular dynamics simulations and sum frequency generation (SFG) vibrational spectroscopy have revealed that both ethylene carbonate (EC) and FEC adsorb onto amorphous silicon (a-Si) surfaces through the oxygen atom of their carbonyl group (C=O) without subsequent desorption. The presence of FEC as an additive has been shown to influence the orientation of EC molecules, inducing a more ordered, upright alignment on the silicon surface. This reorientation is hypothesized to be beneficial for lithium-ion diffusion under an applied potential. As the concentration of FEC increases, it becomes the predominant species at the a-Si surface nih.gov.

Furthermore, studies combining SFG and X-ray reflectivity (XRR) on silicon and sapphire surfaces have suggested that the addition of FEC to an EC-based electrolyte causes the first monolayer of molecules to arrange themselves more perpendicularly to the anode surface. Subsequent layers, however, tend to maintain a more parallel orientation on average nih.gov. This fundamental understanding of molecular orientation at the interface is critical for designing high-performance lithium-ion batteries. While these findings pertain to FEC, they provide a strong foundation for understanding the interfacial behavior of DFEC, which is expected to exhibit similar adsorption characteristics due to the presence of the carbonyl group and fluorine atoms. The increased fluorination in DFEC may, however, lead to distinct orientational preferences and stronger interactions with the electrode surface, a subject ripe for further computational investigation.

First-Principles Calculations for Interfacial Energetics and Stability

First-principles calculations, particularly those based on DFT, are powerful tools for investigating the thermodynamics and kinetics of reactions occurring at the electrode-electrolyte interface. These calculations provide crucial information on reaction energy barriers and the stability of decomposition products, which are fundamental to understanding the formation and properties of the SEI layer.

Interfacial Reaction Energy Barriers and Product Stability

DFT simulations have been employed to explore the decomposition pathways of fluorinated electrolyte additives, offering key insights into their reaction mechanisms. Studies have revealed that the reductive decomposition of both FEC and DFEC can be elucidated through such computational approaches researchgate.net.

Computational studies focusing on the decomposition of FEC on silicon anode surfaces have utilized DFT, ab initio molecular dynamics (AIMD), and quantum chemistry techniques to examine the mechanisms induced by excess electrons. These models consider both one- and two-electron reactions using cluster models and explicit interfaces between the liquid electrolyte and model LixSiy surfaces researchgate.net. The stability of the resulting SEI components is a critical factor in battery performance. The SEI derived from FEC is known to be rich in lithium fluoride (LiF), a component that contributes to its mechanical robustness and ability to passivate the anode surface effectively.

While detailed quantitative data on the specific interfacial reaction energy barriers for DFEC are not yet widely available in the literature, the principles derived from FEC studies are highly relevant. The presence of an additional fluorine atom in DFEC is expected to influence the electronic structure and, consequently, the reaction energetics. It is anticipated that DFEC may have a lower reduction potential than FEC, leading to its preferential decomposition and the formation of a stable, LiF-rich SEI. The stability of the various decomposition products of DFEC, including fluorinated organic and inorganic species, is a key area of ongoing computational research. Understanding these energy landscapes is essential for predicting the composition and effectiveness of the SEI layer formed from DFEC-containing electrolytes.

Machine Learning and Artificial Intelligence Applications in Di-fluoro Ethylene Carbonate Research

The vast chemical space of potential electrolyte components and the complex interplay of their properties necessitate more efficient research and development strategies. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of electrolyte materials, including fluorinated carbonates like DFEC.

Predictive Modeling of Electrolyte Additive Behavior

Predictive modeling using ML and AI can significantly expedite the screening of potential electrolyte additives by forecasting their performance based on molecular structure and properties. These data-driven approaches can learn complex relationships from existing experimental and computational data to predict the behavior of new, untested compounds.

For instance, researchers at Argonne National Laboratory have successfully applied machine learning to identify new additives for high-voltage lithium-ion batteries. By training a model on a dataset of just 28 different additives, they were able to predict the effectiveness of 125 new combinations, dramatically reducing the time and effort required for experimental screening scienceopen.com. The success of such models hinges on the quality of the input data and the selection of relevant molecular descriptors scienceopen.com.

In the context of DFEC, ML models can be trained to predict key performance indicators such as coulombic efficiency, capacity retention, and impedance, based on its molecular properties and concentration in the electrolyte. By leveraging data from computational simulations (e.g., DFT calculations of HOMO/LUMO levels, binding energies) and experimental results, these models can guide the rational design of electrolyte formulations containing DFEC for specific battery applications. The development of transformer-based molecular representation models is a promising frontier, offering a way to effectively capture the complex interactions within electrolyte formulations for more accurate property prediction.

Data-Driven Discovery of Optimal Fluorinated Carbonate Structures

Beyond predicting the behavior of known compounds, ML and AI can be employed in a generative capacity to discover novel molecular structures with desired properties. This data-driven approach can explore a vast chemical space to identify optimal fluorinated carbonate structures for use as electrolyte additives.

High-throughput screening, guided by computational methods, is a powerful strategy for this purpose. By systematically evaluating a large number of candidate molecules, promising structures can be identified for further investigation. For example, high-throughput DFT calculations have been used to screen the electrochemical stability of various carbonate and phosphate-based compounds for lithium battery applications ucsd.edu.

Degradation Pathways and Stability Research of Di Fluoro Ethylene Carbonate

Thermal Decomposition Mechanisms

The thermal stability of Di-fluoro ethylene (B1197577) carbonate is a critical factor, especially in the context of battery safety and performance at elevated temperatures. Research indicates that DFEC's thermal decomposition is a complex process influenced by other electrolyte components, particularly the conducting salt, lithium hexafluorophosphate (B91526) (LiPF6).

The thermal degradation of Di-fluoro ethylene carbonate, often in the presence of LiPF6, leads to a variety of gaseous and liquid products. The interaction between DFEC and the Lewis acid PF5, which is in equilibrium with LiPF6, is a key driver of these decomposition reactions. This process can lead to the generation of hydrofluoric acid (HF), a highly corrosive species that can damage battery components. researchgate.net

Gaseous byproducts are a significant concern as they can lead to pressure buildup within the battery cell. Key gaseous products identified from the thermal decomposition of DFEC-containing electrolytes include:

Carbon Monoxide (CO) researchgate.net

Carbon Dioxide (CO2) researchgate.netresearchgate.net

Ethylene researchgate.net

The liquid and solid-phase degradation products are also numerous and have a direct impact on the electrolyte's composition and the integrity of the solid electrolyte interphase (SEI). These include:

Vinylene Carbonate (VC) : Formed through the dehydrofluorination of DFEC. researchgate.net

Lithium Fluoride (B91410) (LiF) : A common product resulting from reactions involving fluoride ions. researchgate.net

Lithium Carbonate (Li2CO3) : Can be formed from the decomposition of carbonate species. researchgate.net

Polymeric species : Resulting from the polymerization of DFEC and its degradation products.

Interactive Table: Thermal Degradation Products of this compound

Product NameChemical FormulaPhase
Carbon MonoxideCOGas
Carbon DioxideCO2Gas
EthyleneC2H4Gas
Vinylene CarbonateC3H2O3Liquid
Lithium FluorideLiFSolid
Lithium CarbonateLi2CO3Solid
Polymeric Species-Solid

While detailed kinetic parameters for the thermal decomposition of this compound in lithium-ion battery electrolytes are not extensively reported in publicly available literature, studies on similar fluorinated carbonates provide valuable insights. For instance, a quantum chemical study on fluoroethylene carbonate (FEC) in sodium-ion batteries calculated the activation energy barrier for its reductive decomposition to be approximately 6.6 kcal/mol in a solution phase. rsc.org This suggests that the presence of fluorine atoms can lower the activation barrier for decomposition compared to non-fluorinated carbonates. The thermal stability of DFEC is also closely linked to the presence of other electrolyte components. For example, the decomposition of LiPF6 can catalyze the degradation of carbonate solvents. The thermal decomposition of most carbonates is not a first-order reaction, meaning the decomposition temperature can be influenced by the sample size and heating rate. stet-review.org

Electrochemical Decomposition Processes

The electrochemical decomposition of this compound is fundamental to the formation of a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries. This process is a key reason for its use as an electrolyte additive.

During the initial charging cycles of a lithium-ion battery, this compound is preferentially reduced on the anode surface. This reductive decomposition leads to the formation of a robust and stable SEI layer that is rich in inorganic species, particularly lithium fluoride (LiF). nih.govmdpi.com The formation of LiF is considered crucial for the improved performance and stability of batteries using DFEC. rsc.org

The key by-products of the electrochemical decomposition of DFEC that contribute to the SEI include:

Lithium Fluoride (LiF) : A primary and highly desirable component of the SEI formed from DFEC. nih.govmdpi.comrsc.org

Lithium Carbonate (Li2CO3) : Also found in the SEI, resulting from the breakdown of the carbonate structure. nih.gov

Polymeric species : Including lithium poly(vinyl carbonate), which contributes to the flexibility and stability of the SEI. researchgate.netsemanticscholar.org

The presence of DFEC leads to a thinner and more uniform SEI compared to electrolytes without this additive. mdpi.com

Interactive Table: Electrochemical Decomposition By-products of this compound

Product NameChemical FormulaRole in SEI
Lithium FluorideLiFEnhances stability and ionic conductivity
Lithium CarbonateLi2CO3Component of the inorganic SEI layer
Lithium poly(vinyl carbonate)-Provides flexibility and stability

Impurities within the electrolyte, particularly water, can significantly promote the decomposition of this compound. Trace amounts of water can react with LiPF6 to produce hydrofluoric acid (HF). researchgate.net HF is highly reactive and can attack both the electrode materials and the SEI components. The corrosive nature of HF can lead to the degradation of the battery's performance and cycle life. acs.org The handling of DFEC is complicated by its corrosive nature in the presence of moisture, which can lead to the formation of hydrofluoric acid. acs.org

Polymerization Mechanisms of this compound

The polymerization of this compound is a key aspect of its function as an SEI-forming additive. The polymerization process contributes to the formation of a stable and protective film on the anode surface.

Research suggests that the reduction and polymerization of DFEC can occur through a ring-opening mechanism. researchgate.net In this process, the five-membered ring of the DFEC molecule opens upon reduction at the anode surface. This leads to the formation of radical species that can then polymerize. The resulting polymer is a key component of the SEI, contributing to its desirable properties. One of the proposed products of this polymerization is lithium poly(vinyl carbonate). researchgate.net The incorporation of these polymeric species into the SEI is believed to enhance its mechanical stability and flexibility, which is particularly important for accommodating the volume changes of high-capacity anode materials like silicon. researchgate.netsemanticscholar.org

Electrochemically Induced Polymerization Studies

The electrochemical reduction of this compound on the surface of the anode is a primary degradation pathway that leads to the formation of a polymeric matrix. This process is initiated by electron transfer from the anode to the DFEC molecule, which can induce ring-opening polymerization. While the precise mechanisms are still under investigation, it is understood that the presence of two fluorine atoms significantly influences the reduction potential and the subsequent reaction pathways compared to its non-fluorinated and mono-fluorinated counterparts.

Theoretical and experimental studies suggest that the reduction of DFEC can proceed through one- or two-electron transfer processes. These reactions are believed to lead to the formation of radical anions or dianions, which are highly reactive and can initiate polymerization. The polymerization of these species results in the formation of poly(di-fluoroethylene carbonate), which incorporates into the SEI layer. The structure of this polymer is thought to be a mix of polycarbonate and polyether-type linkages, with the fluorine atoms remaining in the polymer backbone or being eliminated as lithium fluoride (LiF).

The degree and nature of this polymerization are influenced by several factors, including the electrode material, the composition of the electrolyte, and the cycling conditions. For instance, on silicon anodes, which undergo significant volume changes during lithiation and delithiation, the formation of a stable and flexible polymeric SEI from DFEC is crucial for maintaining electrode integrity.

Characterization of Polymeric Decomposition Products within Interphases

The decomposition of this compound contributes to a complex mixture of organic and inorganic species within the SEI and CEI. Characterization of these interphases is essential for understanding the role of DFEC in enhancing battery performance. A variety of analytical techniques, including X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR), have been employed to identify the chemical composition of these layers.

XPS studies have consistently shown that the SEI formed in the presence of DFEC is rich in lithium fluoride (LiF). The formation of a dense and uniform LiF layer is considered highly beneficial as it is an excellent electronic insulator and a good ionic conductor for Li⁺ ions. This LiF-rich SEI is believed to effectively suppress further electrolyte decomposition and prevent the formation of dendritic lithium.

In addition to LiF, the organic components of the SEI derived from DFEC polymerization are critical to its functionality. FTIR analysis has identified the presence of various functional groups, including C=O (carbonate), C-O (ether), and C-F bonds, within the SEI. These functionalities are indicative of the formation of polycarbonate- and polyether-like polymers. The presence of these polymeric species is thought to impart flexibility to the SEI, which is particularly important for accommodating the volume expansion of high-capacity anodes like silicon.

The table below summarizes the key decomposition products of this compound found in the solid electrolyte interphase and their respective characterization data from spectroscopic analyses.

Decomposition ProductSpectroscopic SignatureAnalytical TechniqueRole in Interphase
Lithium Fluoride (LiF)F 1s peak at ~685 eVXPSEnhances ionic conductivity, provides electronic insulation, and suppresses dendrite growth.
Poly(di-fluoroethylene carbonate)C=O stretching at ~1800 cm⁻¹, C-O stretching at ~1100 cm⁻¹FTIRProvides flexibility to the SEI, accommodates volume changes of the anode.
Lithium Carbonate (Li₂CO₃)C 1s peak at ~290 eVXPSContributes to the inorganic framework of the SEI.
Alkyl Carbonates (ROCO₂Li)C=O stretching at ~1650 cm⁻¹FTIRForms part of the organic matrix of the SEI.

Strategies for Enhancing this compound Stability in Electrolyte Systems

To further improve the performance of lithium-ion batteries, particularly at high voltages and in combination with next-generation electrode materials, several strategies have been explored to enhance the stability of this compound in electrolyte systems. These strategies primarily focus on modifying the electrolyte formulation to control the decomposition of DFEC and promote the formation of a more robust and stable interphase.

One effective approach is the use of co-additives. Certain additives can work synergistically with DFEC to create a more effective SEI. For example, vinylene carbonate (VC) is a well-known SEI-forming additive that can polymerize on the anode surface. When used in conjunction with DFEC, it can contribute to the formation of a more cross-linked and stable polymeric network within the SEI. Another example is the use of lithium bis(oxalato)borate (LiBOB), which can decompose to form a boron-containing species that incorporates into the SEI, enhancing its thermal and electrochemical stability.

Another strategy involves optimizing the concentration of the lithium salt in the electrolyte. Higher salt concentrations can alter the solvation structure of the Li⁺ ions, reducing the amount of free solvent molecules available to decompose on the electrode surfaces. This can lead to a thinner and more uniform SEI. Furthermore, the choice of the primary solvent in the electrolyte blend can also impact the stability of DFEC. Utilizing solvents with higher oxidative stability can help to suppress the decomposition of DFEC at the cathode surface, particularly at high operating voltages.

The following table outlines several strategies for enhancing the stability of this compound in electrolyte systems, along with their proposed mechanisms of action and observed effects on battery performance.

StrategyMechanism of ActionObserved Effects on Battery Performance
Co-additives (e.g., Vinylene Carbonate, Lithium Bis(oxalato)borate) Synergistic formation of a more robust and cross-linked SEI.Improved cycling stability, enhanced thermal stability, and reduced impedance growth.
Optimized Lithium Salt Concentration Alters Li⁺ solvation structure, reducing free solvent for decomposition.Formation of a thinner and more uniform SEI, leading to higher coulombic efficiency.
High-Voltage Solvent Blends Utilizes co-solvents with higher oxidative stability to protect DFEC at the cathode.Enhanced stability at high operating voltages, enabling the use of high-energy cathode materials.
Surface Coatings on Electrodes Artificial SEI layers can be pre-formed on the electrode surface to control the initial decomposition of the electrolyte.Improved initial coulombic efficiency and more controlled SEI formation.

Di Fluoro Ethylene Carbonate in Advanced Electrolyte Design Principles

Research on Co-solvent Effects with Di-fluoro Ethylene (B1197577) Carbonate

The performance of an electrolyte is not solely dependent on a single solvent but rather on the complex interplay between its various components. The use of co-solvents with Di-fluoro ethylene carbonate is a key strategy to fine-tune the electrolyte's properties, such as ionic conductivity, viscosity, and the solvation of lithium ions.

Modulation of Solvation Structures and Ion-Solvent Interactions

The arrangement of solvent molecules around a lithium ion, known as the solvation sheath, profoundly influences ion transport and interfacial reactions. The introduction of DFEC into an electrolyte formulation significantly modulates this solvation structure.

Computational studies, including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, have provided valuable insights into these interactions. It has been demonstrated that the binding energy of Li+ to DFEC is weaker compared to its non-fluorinated counterpart, ethylene carbonate (EC), and even its mono-fluorinated analog, fluoroethylene carbonate (FEC). This is attributed to the electron-withdrawing effect of the two fluorine atoms, which reduces the electron density on the carbonyl oxygen, the primary binding site for Li+. acs.org

This weaker binding affinity has a significant consequence: it promotes the participation of anions from the lithium salt in the Li+ solvation sheath. This leads to the formation of an "anion-rich" solvation structure. In such a structure, the lithium ion is coordinated not only by solvent molecules but also by anions like hexafluorophosphate (B91526) (PF6-) or bis(fluorosulfonyl)imide (FSI-). This anion-rich environment can facilitate the de-solvation of Li+ at the electrode-electrolyte interface, a crucial step for rapid intercalation and deintercalation of lithium ions, thereby enhancing the battery's rate capability. acs.org

A comparative study using MD simulations on electrolytes containing FEC and DFEC revealed that DFEC leads to a greater reduction in the binding energy of the solvation sheath compared to FEC. This further supports the idea that DFEC promotes a more favorable de-solvation process. researchgate.net

Synergistic Effects with Other Solvents (e.g., DMC, DEC)

To achieve a balance of desired electrolyte properties, DFEC is often used in conjunction with linear carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). These co-solvents typically have lower viscosity and freezing points compared to cyclic carbonates like DFEC, which is beneficial for improving ionic conductivity, especially at low temperatures. rsc.org

The synergy between DFEC and these linear carbonates lies in their complementary functions. While DFEC is primarily responsible for forming a stable and protective SEI layer on the anode, DMC and DEC act as the bulk solvent, facilitating fast Li+ transport. The lower viscosity of the linear carbonates helps to compensate for the potentially higher viscosity of DFEC-containing electrolytes.

Research has shown that electrolyte formulations combining DFEC with other fluorinated and non-fluorinated solvents can lead to superior battery performance. For instance, an electrolyte consisting of 1.2 M LiPF6 in a mixture of DMC, FEC, and DFEC demonstrated the highest capacity retention in a full-cell configuration after 1,000 cycles, outperforming electrolytes with only FEC or DFEC as the fluorinated component. researchgate.net This highlights a synergistic effect where the combination of different fluorinated carbonates can lead to a more robust and effective SEI.

The following table summarizes the impact of different solvent combinations on battery performance, as reported in a study investigating fluorinated electrolytes.

Electrolyte CompositionCapacity Retention after 1000 Cycles (%)Key Observation
1.2 M LiPF6 in DMC/FEC (4:1 v/v)Lower than the mixed fluorinated systemDemonstrates the baseline performance of a single fluorinated additive.
1.2 M LiPF6 in DMC/DFEC (4:1 v/v)Lower than the mixed fluorinated systemHighlights the individual contribution of DFEC.
1.2 M LiPF6 in DMC/FEC/DFEC (4:0.5:0.5 v/v)HighestIndicates a synergistic effect between FEC and DFEC in a DMC-based electrolyte.

Investigation of Lithium Salt-Di-fluoro Ethylene Carbonate Interactions

The choice of lithium salt is as critical as the solvent composition in determining the electrochemical behavior and interfacial chemistry of the electrolyte. The interactions between the salt's anion and DFEC play a pivotal role in the formation and composition of the SEI.

Influence of Salt Anions on this compound Reactivity and Interfacial Film Formation

Different lithium salt anions have varying levels of stability and reactivity, which influences how they interact with DFEC and contribute to the SEI. The two most commonly studied salts in conjunction with fluorinated carbonates are lithium hexafluorophosphate (LiPF6) and lithium bis(fluorosulfonyl)imide (LiFSI).

LiPF6: This is the conventional salt used in commercial lithium-ion batteries. In the presence of trace amounts of moisture, LiPF6 can decompose to form hydrofluoric acid (HF), which can be detrimental to the battery's components. However, in a DFEC-containing electrolyte, the decomposition products of both the salt and the solvent can contribute to the formation of a LiF-rich SEI. LiF is a highly desirable SEI component due to its wide electrochemical stability window and its ability to effectively passivate the electrode surface.

LiFSI: This salt has gained significant attention due to its superior thermal and electrochemical stability compared to LiPF6. rsc.org The FSI- anion is more readily reduced than the PF6- anion. In combination with DFEC, LiFSI can lead to the formation of a highly stable and uniform SEI that is rich in both LiF and nitrogen- and sulfur-containing species. This type of SEI has been shown to be particularly effective at suppressing the growth of lithium dendrites, a major safety concern in lithium metal batteries. rsc.org

Molecular dynamics simulations have shown that in LiFSI-based electrolytes with fluorinated carbonates, there is a strong preference for Li+ ions to coordinate with the FSI- anions, leading to an anion-rich solvation shell. rsc.org This further influences the decomposition pathways at the electrode surface, favoring the formation of a robust, inorganic-rich SEI.

Co-optimization of Salt and this compound for Enhanced Interfacial Control

To achieve optimal battery performance, it is crucial to co-optimize the concentrations of both the lithium salt and DFEC. This allows for precise control over the properties of the electrode-electrolyte interface.

For instance, in electrolytes containing LiFSI, a higher salt concentration can enhance the formation of an anion-derived SEI, which is beneficial for stabilizing the lithium metal anode. When combined with DFEC, the resulting SEI can be made even more robust and ionically conductive. Studies have shown that a high concentration of a fluorinated carbonate like FEC, in conjunction with LiFSI, can generate a LiF-rich interface that effectively suppresses lithium dendrite growth and improves cycling stability. rsc.org

The interplay between the salt and DFEC is a delicate balance. A higher DFEC concentration can ensure a sufficient supply of fluorine for the formation of a stable LiF-rich SEI. At the same time, the salt concentration must be optimized to ensure adequate ionic conductivity without causing excessive viscosity. The optimal ratio of salt to DFEC will depend on the specific application, the choice of electrodes, and the operating conditions of the battery. The goal is to create a synergistic system where both components work together to form a highly effective and long-lasting interfacial film.

Future Research Directions in this compound Electrolyte Formulations

While significant progress has been made in understanding and utilizing DFEC in lithium-ion battery electrolytes, several avenues for future research remain to unlock its full potential.

One promising direction is the development of novel electrolyte formulations that combine DFEC with other advanced additives and co-solvents. This includes exploring synergies with non-carbonate solvents, such as ethers and sulfones, which may offer advantages in terms of low-temperature performance and high-voltage stability. The goal is to create multi-component electrolyte systems where each component serves a specific function, leading to a highly tailored and high-performance electrolyte.

Further computational modeling and advanced spectroscopic studies are needed to gain a more detailed understanding of the Li+ solvation environment in complex, multi-component electrolytes containing DFEC. rsc.org Techniques like Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, combined with molecular dynamics simulations, can provide a more complete picture of the ion-solvent and solvent-solvent interactions that govern electrolyte behavior. rsc.orgnih.gov

Another critical area of research is the optimization of the SEI layer formed from DFEC-containing electrolytes. This involves not only understanding the chemical composition of the SEI but also its mechanical properties, such as elasticity and adhesion to the electrode surface. A mechanically robust SEI is essential for accommodating the volume changes of high-capacity anode materials like silicon.

Finally, there is a growing interest in the development of non-flammable and safer electrolytes. The high fluorine content of DFEC contributes to reduced flammability. Future research could focus on designing highly fluorinated electrolyte systems with DFEC as a key component to further enhance the safety of lithium-ion batteries without compromising their electrochemical performance. eszoneo.com The exploration of DFEC in next-generation battery chemistries, such as solid-state batteries and lithium-sulfur batteries, also represents a promising frontier. bestmag.co.uk

Development of Multi-Component Additive Systems Incorporating this compound

The strategic incorporation of this compound (DFEC) into multi-component additive systems is a key strategy in advancing lithium-ion battery (LIB) technology. The synergistic interplay between DFEC and other electrolyte additives can lead to the formation of more robust and efficient solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers. nbinno.com These protective films are crucial for minimizing parasitic reactions at the electrode surfaces, thereby enhancing battery performance and longevity. nbinno.com

Research has demonstrated the benefits of combining DFEC with other fluorinated carbonates, such as fluoroethylene carbonate (FEC). While both additives contribute to the formation of a stable SEI, their combined effect can surpass the performance of single-additive systems. For instance, in high-voltage lithium metal batteries, the presence of DFEC has been shown to significantly improve capacity retention. acs.org One study on a Li||NCM811 full cell reported a capacity retention rate of up to 75% after 200 cycles at a high voltage of 4.5 V when DFEC was introduced as an additive. acs.org

The synergistic effect is not limited to combinations with other fluorinated compounds. A dual-additive electrolyte comprising tris(trimethylsilyl)phosphite (TMSPi) and fluoroethylene carbonate (FEC) has shown remarkable results in protecting both the anode and cathode in Nickel-rich NCM811||Li metal batteries. acs.org This combination led to an excellent capacity retention of 81.2% after 500 cycles at a 1 C rate, a significant improvement over the 13.9% retention in the baseline electrolyte. acs.org While this study used FEC, the principles of synergistic protection of both electrodes are applicable to systems incorporating DFEC.

The development of these multi-component systems is driven by the need to address the complex degradation mechanisms occurring at both electrodes simultaneously. By carefully selecting additives with complementary functions, it is possible to create a more stable electrochemical environment within the battery.

Table 1: Performance Enhancement with Multi-Component Additive Systems

Designing Electrolytes for Extreme Operating Conditions (e.g., High-Voltage, Wide-Temperature Range)

This compound plays a critical role in the formulation of electrolytes designed to operate under extreme conditions, such as high voltages and wide temperature ranges. Its unique chemical structure, featuring two fluorine atoms, imparts desirable properties that enhance battery stability and performance in these demanding scenarios. chemicalbook.com

High-Voltage Applications:

In high-voltage lithium-ion batteries, conventional carbonate electrolytes are prone to oxidative decomposition at the cathode surface, leading to capacity fade and safety concerns. DFEC, when used as an electrolyte additive, helps to form a stable and protective cathode electrolyte interphase (CEI). nbinno.comnbinno.com This CEI layer effectively suppresses the decomposition of the electrolyte at high potentials, thereby improving the cycling stability and lifespan of high-voltage batteries. mdpi.com For example, the introduction of DFEC has been shown to enable stable cycling of Li||LiNi0.8Co0.1Mn0.1O2 (NMC811) batteries at voltages as high as 4.5 V. acs.org The ability of DFEC to form a robust CEI is crucial for the development of next-generation high-energy-density batteries. nbinno.com

Wide-Temperature Range Performance:

The performance of lithium-ion batteries can be significantly degraded at both high and low temperatures. At elevated temperatures, accelerated electrolyte decomposition and parasitic reactions are major concerns. DFEC contributes to improved high-temperature performance by forming a stable SEI and CEI that mitigate these degradation mechanisms. nbinno.com

At low temperatures, the reduced ionic conductivity of the electrolyte and sluggish charge transfer kinetics at the electrode-electrolyte interface are primary challenges. While research has extensively focused on fluoroethylene carbonate (FEC) for improving low-temperature performance, the principles are applicable to DFEC. researchgate.net FEC has been shown to enhance the low-temperature performance of LiFePO4 electrodes by forming an SEI with higher ionic conductivity and reducing the interfacial impedance. researchgate.net Similarly, electrolytes containing fluorinated additives like DFEC can help maintain battery performance in cold environments, which is critical for applications such as electric vehicles and portable electronics in colder climates. nbinno.comresearchgate.net

Table 2: Impact of Fluorinated Additives on Battery Performance under Extreme Conditions

Condition Additive Key Benefit Mechanism Source
High Voltage (4.5 V) DFEC Improved capacity retention Formation of a stable CEI acs.org
High Voltage (4.4 V) FEC Stable long-term cycling Protection of Li salts from decomposition mdpi.com
Low Temperature FEC Higher discharge capacity Enhanced ion conductivity of SEI researchgate.net

Sustainable Synthesis and Degradation Product Management Research

As the demand for lithium-ion batteries continues to grow, so does the importance of developing sustainable practices for the entire battery lifecycle, including the synthesis of electrolyte components and the management of their degradation products.

Sustainable Synthesis:

The conventional synthesis of fluorinated carbonates often involves hazardous reagents and energy-intensive processes. Research is ongoing to develop more environmentally friendly and efficient synthesis routes. One approach involves the direct fluorination of ethylene carbonate using less hazardous fluorinating agents. chemicalbook.com Another method described in patent literature for the preparation of difluoroethylene carbonate involves a replacement reaction on dichloroethylene carbonate using anhydrous fluoride (B91410) salts like potassium fluoride or sodium fluoride. This method is claimed to have the advantages of moderate reaction conditions and simplicity. google.com

A novel "photo-on-demand" organic synthesis method has been developed for synthesizing carbonates without the use of highly toxic phosgene. This method involves dissolving alcohol and an organic base in chloroform (B151607) and illuminating the solution with light. kobe-u.ac.jp While not specifically demonstrated for DFEC, this approach represents a promising direction for greener synthesis of carbonate compounds. Continuous-flow synthesis processes are also being explored to enable rapid, safe, and efficient production of fluoroethylene carbonate, which could potentially be adapted for DFEC synthesis. wipo.int

Degradation Product Management:

The decomposition of electrolyte components, including DFEC, during battery operation leads to the formation of various degradation products that can accumulate and negatively impact battery performance. Understanding the degradation pathways is the first step toward effective management. Studies on fluoroethylene carbonate (FEC) have shown that its reductive decomposition on the electrode surface forms a fluorine-rich SEI, which includes species like lithium fluoride (LiF). acs.orgqianggroup.com

The degradation of these additives is a complex process. For instance, radiolysis studies of FEC have revealed the formation of radical anions, and the nature of the primary species formed depends on the concentration of FEC in the solution. nih.gov The decomposition products can include gases such as H₂, CO, and CO₂, as well as solid and soluble species that contribute to the SEI and CEI. nih.govchemrxiv.org

Effective degradation product management involves designing electrolytes where the decomposition of additives like DFEC leads to the formation of a stable and passivating SEI, rather than detrimental byproducts. Research in this area focuses on:

Characterizing degradation products: Utilizing advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to identify the chemical composition of the SEI and other decomposition products. acs.orgacs.org

Controlling SEI formation: Tailoring the electrolyte composition to promote the formation of a thin, uniform, and stable SEI that minimizes the continuous consumption of the electrolyte.

Recycling and recovery: While still in early stages, research into the recycling of battery electrolytes aims to recover and regenerate valuable components, which would include managing the degradation products of additives.

The ultimate goal is to create a closed-loop system where the synthesis of electrolyte additives is sustainable, and their degradation products are either benign, beneficial for battery performance, or can be effectively managed and recycled.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DFEC
Fluoroethylene carbonate FEC
tris(trimethylsilyl)phosphite TMSPi
Ethylene carbonate EC
Lithium fluoride LiF
Potassium fluoride
Sodium fluoride
Dichloroethylene carbonate
Chloroform
Phosgene
Hydrogen H₂
Carbon monoxide CO
Carbon dioxide CO₂
Lithium Li
Nickel Ni
Cobalt Co
Manganese Mn
Aluminum Al
Iron Fe
Phosphorus P
Oxygen O

Conclusion and Outlook for Di Fluoro Ethylene Carbonate Research

Summary of Key Academic Contributions

Academic research has firmly established Di-fluoro ethylene (B1197577) carbonate as a promising electrolyte additive, primarily for enhancing the stability and performance of lithium-ion batteries, particularly those employing high-voltage cathodes and lithium metal anodes. Key contributions have elucidated its role in the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface.

One of the most significant findings is that DFEC facilitates the formation of a thin, smooth, and robust passivation layer on the electrode-electrolyte interface. nih.gov This SEI layer is notably rich in inorganic compounds, which is crucial for effectively preventing detrimental side reactions between the electrode and the electrolyte, especially under high voltage conditions. nih.gov The superior film-forming property of DFEC has been shown to outperform its counterpart, fluoroethylene carbonate (FEC), in high-voltage applications. nih.gov

Furthermore, research has highlighted the impact of DFEC on the solvation structure of lithium ions in the electrolyte. Due to a low binding energy between DFEC and Li+, an anion-rich solvation structure is formed. nih.gov This characteristic is believed to facilitate easier Li+ intercalation and deintercalation, contributing to improved battery performance. nih.gov Studies have demonstrated that Li/NMC622 cells utilizing DFEC as an electrolyte solvent can achieve a capacity retention of over 82% after 400 cycles, a significant improvement compared to cells using monofluoroethylene carbonate (FEC). researchgate.net Similarly, in Li||NCM811 full cells operating at a high voltage of 4.5 V, the introduction of a DFEC additive resulted in a capacity retention rate of up to 75% after 200 cycles. acs.org

The mechanism of action for fluorinated ethylene carbonate derivatives, including DFEC, is understood to involve their preferential reduction on the anode surface. This process forms a stable SEI layer that is mechanically robust and flexible, which is particularly beneficial for accommodating the large volume changes of next-generation anode materials like silicon. The higher degree of fluorination in DFEC compared to FEC also leads to a decreased Li+-dipole interaction strength, which can result in a faster ion desolvation rate, a critical factor for battery performance at low temperatures. researchgate.net

Comparative Performance of DFEC and FEC in Li/NMC622 Cells
Electrolyte AdditiveCapacity Retention (after 400 cycles)Average Coulombic Efficiency
Di-fluoro ethylene carbonate (DFEC)> 82%99.95%
Fluoroethylene carbonate (FEC)31%99.73%

Identification of Remaining Research Gaps and Challenges

Despite the promising results, the widespread adoption of this compound faces several challenges, and significant research gaps remain. A primary challenge is the development of a cost-effective and scalable synthesis method for high-purity DFEC. Current synthesis routes can be complex and expensive, which may hinder its commercial viability. google.com

From a fundamental science perspective, a complete and universally accepted mechanism for the decomposition of DFEC and the subsequent formation of the SEI is still lacking. While it is known that a LiF-rich SEI is formed, the precise chemical composition and morphology of this layer, and how it evolves over prolonged cycling, require more detailed investigation. acs.org The interplay between DFEC and other electrolyte components, such as salts and co-solvents, is also an area that needs further exploration to optimize electrolyte formulations for specific battery chemistries.

Another significant challenge is the potential for gas evolution during the decomposition of fluorinated carbonates, which can lead to cell swelling and pose safety risks. researchgate.net While DFEC is reported to have superior safety properties, a thorough understanding and quantification of its gassing behavior under various operating conditions, including high temperatures and overcharging, is crucial. nih.gov Furthermore, the long-term stability of the SEI formed by DFEC, especially in batteries with high-energy-density silicon anodes that undergo significant volume expansion and contraction, needs to be rigorously evaluated. researchgate.netacs.org

Prospective Directions for Fundamental and Applied Research on this compound

Future research on this compound is expected to proceed along several key directions, spanning both fundamental understanding and practical application.

Fundamental Research:

Advanced Characterization: The use of advanced in-situ and operando characterization techniques, such as cryogenic electron microscopy (cryo-EM), solid-state nuclear magnetic resonance (ssNMR) spectroscopy, and synchrotron-based X-ray techniques, will be critical to unravel the detailed structure and chemical evolution of the SEI and CEI formed from DFEC. researchgate.netnih.gov

Computational Modeling: Density functional theory (DFT) calculations and molecular dynamics (MD) simulations can provide deeper insights into the reduction pathways of DFEC, the solvation of lithium ions, and the transport properties at the electrode-electrolyte interface. osti.gov These computational studies can help in designing new electrolyte formulations with optimized properties.

Comparative Studies: Systematic comparative studies of different fluorinated carbonates (e.g., FEC, DFEC, and trifluoroethylene (B1203016) carbonate) are needed to establish clear structure-property relationships. This will enable a more rational design of electrolyte additives for specific applications.

Applied Research:

Electrolyte Optimization: There is a significant opportunity to develop novel electrolyte formulations that leverage the benefits of DFEC. This includes exploring its use in combination with other additives, such as lithium difluoro(oxalato)borate (LiDFOB), and in advanced electrolyte systems like localized high-concentration electrolytes (LHCEs) and dual-salt electrolytes to further enhance battery performance and safety. mdpi.comcore.ac.uk

Next-Generation Anodes: The application of DFEC-based electrolytes should be extensively investigated for next-generation high-capacity anodes, such as silicon, lithium metal, and silicon-graphite composites. acs.orgresearchgate.net Research should focus on tailoring the electrolyte to form a mechanically resilient SEI that can withstand the large volume changes of these materials.

High-Voltage Cathodes: Further studies are needed to confirm the benefits of DFEC for a wider range of high-voltage cathode materials. Understanding and optimizing the CEI formation in the presence of DFEC is crucial for enabling stable cycling at voltages above 4.5 V.

Low-Temperature Performance: Given that fluorination can improve low-temperature performance, a focused effort to evaluate and enhance the performance of DFEC-based electrolytes in sub-zero conditions is warranted. researchgate.netxmu.edu.cn

Synthesis and Scale-up: A major focus for applied research must be the development of efficient, low-cost, and environmentally friendly synthesis routes for DFEC to make it a commercially viable alternative to existing electrolyte components. google.comchemicalbook.com

Q & A

Q. What synthetic methodologies are employed to produce Di-fluoro ethylene carbonate (DFEC), and how do reaction conditions influence yield and purity?

DFEC is synthesized via fluorination of ethylene carbonate or cycloaddition of fluorinated epoxides with CO₂. For example, fluorinated ethylene oxide derivatives may react with CO₂ under catalytic conditions (e.g., tertiary amines or metal-organic frameworks) to form DFEC. Reaction parameters such as temperature (optimized between 273–333 K), catalyst loading, and CO₂ pressure must be controlled to minimize side products like diiodo alkenes or hydrolysis derivatives . Purity is assessed via NMR (¹⁹F and ¹H), FTIR for functional groups (C=O, C-F), and GC-MS for volatile impurities .

Q. How is DFEC characterized to confirm structural integrity and assess purity for electrolyte applications?

Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms carbonate ring integrity.
  • Elemental Analysis : Verifies C, H, F, and O content (theoretical molecular weight: 124.04 g/mol) .
  • Chromatography : HPLC or GC-MS detects trace solvents (e.g., dimethyl carbonate) or decomposition products.
  • Electrochemical Stability : Linear sweep voltammetry (LSV) evaluates oxidative stability (>4.5 V vs. Li/Li⁺) in battery electrolytes .

Q. What role does DFEC play in lithium-ion battery electrolytes, and how is its performance benchmarked against non-fluorinated carbonates?

DFEC enhances solid-electrolyte interphase (SEI) stability via fluorine-rich decomposition products, improving cycle life in high-voltage systems. Comparative studies with ethylene carbonate (EC) involve:

  • Conductivity Measurements : Ionic conductivity of LiPF₆/DFEC electrolytes (e.g., 1–10 mS/cm at 298 K).
  • Cycling Performance : Capacity retention in LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC) cathodes under high-voltage (≥4.3 V) conditions.
  • XPS Analysis : SEI composition (e.g., LiF, Li₂CO₃) after cycling .

Advanced Research Questions

Q. What mechanistic pathways explain DFEC’s participation in fluorinated heterocycle synthesis, and how do substituents influence regioselectivity?

DFEC acts as a fluorinated carbonyl source in difluoroalkylative carbonylation. For example, palladium-catalyzed reactions with alkenes yield carbonyl difluoro-containing heterocycles. Key steps include:

  • Oxidative Addition : Pd(0) inserts into C-F bonds.
  • Carbonylative Coupling : CO insertion forms intermediates like fluoro iodo alkenyl triazenes. Substituent effects (e.g., electron-withdrawing groups) favor trans-selectivity in cyclization .

Q. How does DFEC’s thermal and electrochemical stability compare to fluoroethylene carbonate (FEC) under extreme battery operating conditions?

Accelerated aging tests (e.g., 60°C storage) combined with:

  • TGA/DSC : Decomposition onset temperatures (DFEC: ~234°C predicted; FEC: ~150°C).
  • EIS : Impedance rise in Li-metal cells after 100 cycles. DFEC’s higher fluorine content improves resistance to radical-induced decomposition but may increase viscosity, reducing rate capability .

Q. What computational models (e.g., DFT, MD) predict DFEC’s solvation behavior and interfacial reactivity in novel electrolyte formulations?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO levels to predict redox stability.
  • Molecular Dynamics (MD) : Simulates Li⁺ transport numbers in DFEC/DMC mixtures.
  • ReaxFF : Models SEI formation pathways, highlighting LiF nucleation .

Q. How do DFEC-based polymer composites (e.g., poly(ethylene carbonate)) modulate drug release kinetics, and what processing parameters optimize performance?

In melt-extrusion formulations:

  • Shear Rate : Higher rates (≥100 s⁻¹) reduce DFEC crystallinity, enhancing drug dispersion.
  • Die Temperature : Optimized near DFEC’s glass transition (Tg ≈ -20°C) to prevent degradation.
  • In Vitro Release : pH-dependent hydrolysis of carbonate linkages controls sustained release (e.g., 80% release over 72 h in PBS) .

Methodological Notes

  • Contradictions : Predicted DFEC properties (e.g., density: 1.52 g/cm³) require experimental validation via pycnometry .
  • Advanced Techniques : Operando XRD/XPS tracks SEI evolution in batteries, while TOF-SIMS maps fluorine distribution in composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.